Sch725674
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
877061-66-0 |
|---|---|
Molekularformel |
C18H32O5 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
(3E,5R,6S,8R,14R)-5,6,8-trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one |
InChI |
InChI=1S/C18H32O5/c1-2-3-5-9-15-10-7-4-6-8-14(19)13-17(21)16(20)11-12-18(22)23-15/h11-12,14-17,19-21H,2-10,13H2,1H3/b12-11+/t14-,15-,16-,17+/m1/s1 |
InChI-Schlüssel |
LEEBEEPDVOWSDN-CDBVEKOQSA-N |
Isomerische SMILES |
CCCCC[C@@H]1CCCCC[C@H](C[C@@H]([C@@H](/C=C/C(=O)O1)O)O)O |
Kanonische SMILES |
CCCCCC1CCCCCC(CC(C(C=CC(=O)O1)O)O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Sch725674 (Dinaciclib): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sch725674, also known as Dinaciclib, is a potent and selective small-molecule inhibitor of cyclin-dependent kinases (CDKs). This technical guide provides a comprehensive overview of the core mechanism of action of Dinaciclib, detailing its molecular targets, downstream cellular effects, and the experimental methodologies used to elucidate its activity. Dinaciclib's primary mechanism involves the inhibition of CDK1, CDK2, CDK5, and CDK9, leading to a dual impact on cancer cells: cell cycle arrest and transcriptional suppression. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the affected signaling pathways to support further research and development efforts in oncology.
Introduction
Dinaciclib (formerly SCH 727965) is a novel pyrazolo[1,5-a]pyrimidine compound that has demonstrated significant anti-tumor activity in a broad range of preclinical models and has been evaluated in numerous clinical trials for both hematological malignancies and solid tumors.[1][2] Its efficacy stems from its ability to potently inhibit multiple members of the CDK family, key regulators of cell cycle progression and gene transcription. This guide will delve into the specific molecular interactions and cellular consequences of Dinaciclib treatment.
Molecular Targets and In Vitro Activity
Dinaciclib is a potent inhibitor of several key cyclin-dependent kinases. Its high affinity for these targets is the foundation of its mechanism of action.
Enzymatic Inhibition
Dinaciclib exhibits low nanomolar inhibitory concentrations against its primary CDK targets in cell-free assays.
| Target | IC50 (nM) |
| CDK1 | 3[3][4] |
| CDK2 | 1[3][4] |
| CDK5 | 1[3][4] |
| CDK9 | 4[3][4] |
Cellular Activity
In cellular assays, Dinaciclib demonstrates potent anti-proliferative and cytotoxic effects across a wide range of cancer cell lines.
| Cell Line | Assay Type | Metric | Value (nM) |
| A2780 | DNA Synthesis (Thymidine Incorporation) | IC50 | 4[3] |
| Pediatric Cancer Cell Lines (Median) | Cell Viability | IC50 | 7.5[2] |
| SKOV-3 (Ovarian Cancer) | Cell Viability | LD50 | 15[5] |
| Multiple Cell Lines | Cell Viability | Median IC50 | 11[6] |
Core Mechanisms of Action
The anti-neoplastic effects of Dinaciclib are primarily driven by two interconnected mechanisms: the disruption of cell cycle progression and the inhibition of transcriptional regulation.
Induction of Cell Cycle Arrest
By inhibiting CDK1 and CDK2, Dinaciclib effectively halts the cell cycle at critical checkpoints.
-
G1/S Arrest: Inhibition of CDK2 prevents the phosphorylation of the retinoblastoma protein (Rb).[3] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry.
-
G2/M Arrest: Inhibition of the CDK1/Cyclin B complex is crucial for the G2/M transition. Dinaciclib-mediated inhibition of CDK1 prevents cells from entering mitosis, leading to an accumulation of cells in the G2 phase.[6][7]
Inhibition of Transcription
Dinaciclib's inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), leads to widespread transcriptional suppression.
-
RNA Polymerase II Inhibition: CDK9 phosphorylates the C-terminal domain of RNA polymerase II (Pol II), a critical step for transcriptional elongation.[5] Dinaciclib prevents this phosphorylation, leading to a stall in transcription.
-
Downregulation of Anti-Apoptotic Proteins: This transcriptional inhibition preferentially affects genes with short-lived mRNA transcripts, including critical anti-apoptotic proteins like Mcl-1 and survivin, as well as the oncogene c-MYC.[6][8] The loss of these pro-survival signals primes cancer cells for apoptosis.
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways affected by Dinaciclib.
Caption: Inhibition of G1/S phase transition by Dinaciclib.
Caption: Induction of G2/M arrest by Dinaciclib.
Caption: Transcriptional inhibition via CDK9 by Dinaciclib.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of Dinaciclib.
Cyclin/CDK Kinase Assay
This assay quantifies the direct inhibitory effect of Dinaciclib on CDK enzyme activity.
-
Enzyme and Substrate Preparation: Recombinant cyclin/CDK holoenzymes (e.g., CDK1/Cyclin B, CDK2/Cyclin E, CDK9/Cyclin T) are purified from an expression system like Sf9 insect cells.[3] A biotinylated peptide substrate, typically derived from Histone H1, is prepared.[3]
-
Reaction Mixture: The kinase reaction is typically performed in a buffer containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT, and 0.1 mM sodium orthovanadate.[3]
-
Inhibition Assay:
-
Diluted cyclin/CDK complexes (e.g., 50 µg/mL) are mixed with the peptide substrate (e.g., 2 µM).[3]
-
Serial dilutions of Dinaciclib (or vehicle control) are added to the enzyme-substrate mix.
-
The reaction is initiated by the addition of ATP, including a small amount of radiolabeled [γ-33P]ATP (e.g., 0.1 µCi).[3]
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated substrate is captured, for example, on streptavidin-coated SPA beads or a filter plate.[3]
-
The amount of incorporated radiolabel is quantified using a scintillation counter.[3]
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Cycle Analysis by Flow Cytometry
This method determines the effect of Dinaciclib on cell cycle phase distribution.
-
Cell Culture and Treatment: Cancer cells are seeded in culture plates and allowed to adhere. Cells are then treated with various concentrations of Dinaciclib (e.g., 25 nM, 50 nM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[6][9]
-
Cell Harvesting and Fixation:
-
Both adherent and floating cells are collected to include apoptotic populations.
-
Cells are washed with phosphate-buffered saline (PBS).
-
Cells are fixed by dropwise addition of cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.[7]
-
-
Staining and Analysis:
-
Fixed cells are washed with PBS to remove ethanol.
-
Cells are resuspended in a staining solution containing a DNA-intercalating dye, such as Propidium Iodide (PI), and RNase A to prevent staining of double-stranded RNA.[10]
-
After incubation in the dark (e.g., 15-30 minutes at room temperature), the DNA content of individual cells is analyzed using a flow cytometer.
-
The resulting histograms are analyzed using cell cycle analysis software (e.g., FlowJo, ModFit) to quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle.[10]
-
Apoptosis Detection
Multiple assays are used to confirm that Dinaciclib induces programmed cell death.
-
Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cells are treated with Dinaciclib as described above.
-
Cells are harvested and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.[7]
-
After a brief incubation in the dark, cells are analyzed immediately by flow cytometry.
-
-
Caspase Activity Assay: This assay measures the activity of executioner caspases (caspase-3/7), which are key mediators of apoptosis.
-
Cells are seeded in white-walled 96-well plates and treated with Dinaciclib.[5]
-
A luminogenic substrate for caspase-3/7 (e.g., Caspase-Glo® 3/7 reagent) is added to each well.[11]
-
The plate is incubated to allow for cell lysis and cleavage of the substrate by active caspases.
-
The resulting luminescent signal, which is proportional to caspase activity, is measured using a microplate reader.
-
-
Western Blot for Cleaved PARP and Caspase-3:
-
Cells are treated with Dinaciclib and lysed to extract total protein.
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is probed with primary antibodies specific for the cleaved forms of PARP and caspase-3, which are hallmarks of apoptosis.[9]
-
A loading control (e.g., β-actin or GAPDH) is also probed to ensure equal protein loading.
-
Following incubation with appropriate secondary antibodies, the protein bands are visualized using chemiluminescence.
-
Conclusion
This compound (Dinaciclib) is a potent multi-CDK inhibitor with a well-defined dual mechanism of action. By targeting CDK1 and CDK2, it imposes a robust block on cell cycle progression at both the G1/S and G2/M transitions. Concurrently, its inhibition of CDK9 suppresses the transcription of essential pro-survival genes, thereby promoting apoptosis. This combination of cytostatic and cytotoxic activity underscores its potential as a therapeutic agent in oncology. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and clinicians working to further understand and leverage the therapeutic potential of Dinaciclib and other CDK inhibitors.
References
- 1. youtube.com [youtube.com]
- 2. Initial Testing (Stage 1) of the Cyclin Dependent Kinase Inhibitor SCH 727965 (Dinaciclib) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Dinaciclib as an effective pan-cyclin dependent kinase inhibitor in platinum resistant ovarian cancer [frontiersin.org]
- 6. Inhibition of cyclin dependent kinase 9 by dinaciclib suppresses cyclin B1 expression and tumor growth in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. CDK9 inhibition by dinaciclib is a therapeutic vulnerability in epithelioid hemangioendothelioma - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Target of Sch725674: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sch725674, also known as SCH772984, is a potent and highly selective small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK2). These kinases are central components of the mitogen-activated protein kinase (MAPK) signaling cascade, a critical pathway that regulates cellular processes such as proliferation, differentiation, survival, and apoptosis. Dysregulation of the ERK pathway is a frequent driver of oncogenesis, making ERK1/2 compelling targets for cancer therapy. This compound exhibits a dual mechanism of action, acting as both an ATP-competitive and non-competitive inhibitor, which contributes to its profound and sustained suppression of ERK signaling. This unique characteristic also allows it to be effective in models of acquired resistance to other MAPK pathway inhibitors. This guide provides a comprehensive overview of the biological target of this compound, its mechanism of action, quantitative data on its potency and selectivity, and detailed protocols for key experimental assays.
The Primary Biological Target: ERK1 & ERK2
The primary biological targets of this compound are the serine/threonine kinases ERK1 (MAPK3) and ERK2 (MAPK1) . This compound demonstrates low nanomolar potency against both isoforms.[1][2][3][4][5]
Mechanism of Action
This compound exhibits a unique dual mechanism of inhibition against ERK1 and ERK2.[1] It functions as both an ATP-competitive and a non-competitive inhibitor .[1] This dual action allows it to not only block the kinase activity of already phosphorylated ERK but also to prevent the phosphorylation and activation of ERK by its upstream kinase, MEK.[1][5] This leads to a more comprehensive and durable inhibition of the ERK signaling pathway compared to traditional ATP-competitive inhibitors.
The remarkable selectivity of this compound is attributed to its ability to induce a novel, previously unknown binding pocket in ERK1/2.[6] This induced pocket accommodates the inhibitor's piperazine-phenyl-pyrimidine structure, leading to slow binding kinetics and high-affinity binding.[6]
Quantitative Data
The potency and selectivity of this compound have been extensively characterized using various biochemical and cellular assays.
Potency and Binding Affinity
The following table summarizes the key quantitative metrics for this compound's activity against its primary targets.
| Parameter | ERK1 | ERK2 | Assay Type | Reference(s) |
| IC₅₀ | 4 nM | 1 nM | Cell-free kinase assay | [2][3][4][5][7][8][9][10] |
| IC₅₀ | 8.3 nM | 2.7 nM | Enzymatic assay | [6] |
| IC₅₀ | ~30 nM (p-RSK inhibition) | - | Cellular assay (A2058 cells) | [11] |
| IC₅₀ | 4 µM (inhibition of pERK2 levels) | - | Cellular assay (A375 cells) | [2] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity.
Kinase Selectivity
This compound demonstrates exceptional selectivity for ERK1 and ERK2 over a broad panel of other kinases. A comprehensive KINOMEscan against 456 kinases confirmed its high specificity, with very few off-targets showing significant binding.[6]
| Kinase | Percent Inhibition @ 1 µM | Reference(s) |
| ERK1 (MAPK3) | >99% | [3][5] |
| ERK2 (MAPK1) | >99% | [3][5] |
| CLK2 | >50% | [3][5] |
| FLT4 | >50% | [3][5] |
| GSG2 (Haspin) | >50% | [3][5] |
| MAP4K4 | >50% | [3][5] |
| MINK1 | >50% | [3][5] |
| PRKD1 | >50% | [3][5] |
| TTK | >50% | [3][5] |
| MEK1 | <10% | [8] |
Signaling Pathway
This compound targets the terminal kinases in the Ras-Raf-MEK-ERK signaling pathway. This pathway is a critical regulator of cell fate and is often hyperactivated in cancer.
Caption: The Ras-Raf-MEK-ERK signaling cascade and the point of inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro ERK Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified ERK1 or ERK2.[1][11]
Materials:
-
Recombinant active ERK1 or ERK2 enzyme
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, unlabeled ATP)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound (serial dilutions)
-
96-well or 384-well plates
-
Phosphocellulose paper and wash buffer (for radioactive assays)
-
ADP-Glo™ Kinase Assay kit or similar (for non-radioactive assays)
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Kinase Assay Buffer.
-
In a multi-well plate, add the kinase, the substrate, and the diluted inhibitor.
-
Pre-incubate for 10-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction (e.g., by adding a stop solution like phosphoric acid or by adding the ADP-Glo™ reagent).
-
For radioactive assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assay: Measure the amount of ADP produced using a luminescence-based detection system.
-
Calculate the percentage of kinase activity relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: General workflow for an in vitro kinase inhibition assay.
Western Blot for Phospho-ERK (p-ERK)
This technique is used to assess the inhibitory effect of this compound on the phosphorylation of ERK in a cellular context, a direct measure of its activation.[1][12][13][14]
Materials:
-
Cancer cell line of interest (e.g., A375, HCT-116)
-
Cell culture medium and supplements
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with various concentrations of this compound for the desired time period (e.g., 2, 4, or 24 hours).
-
Lyse the cells in ice-cold lysis buffer and quantify the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare lysates with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an anti-total ERK1/2 antibody.
-
Quantify band intensities using densitometry software and normalize the phospho-ERK signal to the total ERK signal.
Caption: Step-by-step workflow for Western blot analysis of phospho-ERK.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the cytotoxic or cytostatic effects of this compound.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Conclusion
This compound is a highly potent and selective inhibitor of ERK1 and ERK2, the terminal kinases of the MAPK signaling pathway. Its unique dual mechanism of action and high selectivity make it a valuable tool for studying ERK signaling and a promising candidate for cancer therapy, particularly in the context of resistance to other MAPK pathway inhibitors. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. glpbio.com [glpbio.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Sch725674: An In-Depth Technical Guide on its Antifungal Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sch725674 is a macrolide compound isolated from an Aspergillus species that has demonstrated antifungal properties.[1][2][3] This technical guide provides a comprehensive overview of the currently available data on the antifungal spectrum of activity of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel antifungal agents. This document summarizes the quantitative antifungal data, details relevant experimental methodologies, and visualizes key processes. It is important to note that publicly available information on this compound is limited, and this guide reflects the current state of knowledge.
Antifungal Spectrum of Activity
This compound has shown inhibitory activity against yeast species. The available quantitative data on its minimum inhibitory concentrations (MICs) are presented in Table 1.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Yeast
| Fungal Species | Strain | MIC (µg/mL) |
| Saccharomyces cerevisiae | PM503 | 8[1][2][3] |
| Candida albicans | C43 | 32[1][2][3] |
Note: Data on the activity of this compound against other fungal species, including molds such as Aspergillus, are not currently available in the public domain.
Experimental Protocols
The determination of the antifungal activity of a compound is typically performed using standardized susceptibility testing methods. The broth microdilution method is a commonly accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Broth Microdilution Method for Antifungal Susceptibility Testing
This protocol is a generalized procedure based on established standards for antifungal susceptibility testing and is likely similar to the methodology used to determine the MIC values for this compound.
Objective: To determine the minimum concentration of an antifungal agent that inhibits the visible growth of a fungus.
Materials:
-
Test compound (e.g., this compound)
-
Fungal isolate
-
Sterile 96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Spectrophotometer
-
Inoculating loop or sterile swabs
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate to ensure purity and viability.
-
Harvest fungal colonies and suspend them in sterile saline.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard using a spectrophotometer. This corresponds to a specific cell density.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.
-
-
Preparation of Antifungal Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial twofold dilutions of the antifungal agent in RPMI-1640 medium in the wells of a 96-well microtiter plate. The final volume in each well is typically 100 µL.
-
Include a growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only).
-
-
Inoculation:
-
Add 100 µL of the diluted fungal inoculum to each well (except the sterility control), resulting in a final volume of 200 µL per well.
-
-
Incubation:
-
Incubate the microtiter plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours), depending on the fungal species.
-
-
Reading of Results:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.
-
Below is a Graphviz diagram illustrating the workflow of the broth microdilution method.
Mechanism of Action and Signaling Pathways
The specific mechanism of action of this compound has not been elucidated in publicly available literature. As a macrolide, it may interfere with fundamental cellular processes. However, without experimental data, any proposed mechanism would be speculative.
Many antifungal agents target the fungal cell wall or cell membrane, as these structures are essential for fungal viability and contain components not found in mammalian cells. For illustrative purposes, the diagram below depicts a generalized signaling pathway involved in the fungal cell wall integrity (CWI) response, a common target and response pathway for antifungal drugs. It is crucial to understand that the interaction of this compound with this or any other specific pathway has not been demonstrated.
The CWI pathway is a conserved signaling cascade that responds to cell wall stress. It is essential for maintaining cell wall integrity during growth and in response to external challenges, including antifungal agents that inhibit cell wall synthesis.
References
Discovery and Isolation of Sch725674: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Sch725674, a novel antifungal macrolide derived from Aspergillus sp. The document details the fermentation processes, purification protocols, and biological activity of this compound, presenting quantitative data in a structured format and illustrating experimental workflows with detailed diagrams.
Discovery of a Novel Antifungal Agent
In the ongoing search for new antimicrobial agents, a novel 14-membered macrocyclic lactone, designated this compound, was isolated from the culture of an Aspergillus sp., strain SPRI-0836.[1][2][3] Initial screening and subsequent extensive NMR spectroscopic analyses confirmed its unique structure.[1][2][3]
Fermentation of Aspergillus sp. SPRI-0836
The production of this compound was achieved through a multi-stage fermentation process of the Aspergillus sp. SPRI-0836 strain. Stock cultures of the microorganism were maintained as frozen whole broths at -80°C in a 10% glycerol solution.[1]
Inoculum Development
A two-stage seed culture process was employed to generate sufficient biomass for production-scale fermentation.
Table 1: Inoculum Media Composition
| Component | Concentration (g/L) |
| Proteus Peptone | 5 |
| NaCl | 5 |
| KH₂PO₄ | 5 |
| Yeast Extract | 3 |
| Cerelose | 20 |
| Soybean Grits | 5 |
| Antifoam | 1 mL/L |
| The pH of the medium was adjusted to 7.2 before autoclaving.[3] |
The initial inoculum was prepared by transferring 2 mL of the stock culture into 250 mL Erlenmeyer flasks containing 70 mL of the seed medium. These flasks were incubated at 24°C on a rotary shaker at 250 rpm for 96 hours.[1][3] For the second stage, 2.5 mL of the initial seed culture was used to inoculate flasks with the same medium and incubated under the same conditions for an additional 96 hours.[1]
Production Fermentation
The production of this compound was carried out in 2-liter Erlenmeyer flasks, each containing 350 mL of the fermentation medium. These flasks were inoculated with the second-stage seed culture at a 5% v/v ratio.[1]
Table 2: Production Fermentation Media Composition
| Component | Concentration (g/L) |
| Oat Flour | 20 |
| Soy Flour | 20 |
| Yeast Extract | 2 |
| Corn Steep Powder | 5 |
| K₂HPO₄ | 11 |
| KH₂PO₄ | 4 |
| The medium was prepared with distilled H₂O.[1] |
The production flasks were incubated for 120 hours at 24°C on a rotary shaker operating at 250 rpm.[1]
Isolation and Purification
Following fermentation, the whole broth was harvested for the extraction and purification of this compound. The process involved a series of chromatographic steps to isolate the pure compound.
Initial Extraction and Enrichment
Details on the initial extraction of the whole broth to obtain a crude extract were not extensively provided in the available literature. However, the crude material was subjected to High-Performance Liquid Chromatography (HPLC) for enrichment.
An initial HPLC step yielded an enriched complex containing approximately 7 mg of this compound from three injections of 40 mg each of the crude material.[1]
Final Purification
The enriched complex underwent a final purification step using an ODS-H80 HPLC column (YMC J'sphere, 4 µm, 15 x 100 mm).[1]
Table 3: Final HPLC Purification Parameters
| Parameter | Value |
| Column | YMC J'sphere ODS-H80 (4 µm, 15 x 100 mm) |
| Mobile Phase | Two-step gradient of Acetonitrile (MeCN) and Water (H₂O) |
| Step 1: 3-50% MeCN over 40 minutes | |
| Step 2: 50-100% MeCN over 10 minutes | |
| Flow Rate | 3 mL/minute |
| Fraction Size | 2 mL |
| Retention Time of this compound | 41 minutes |
This final purification step yielded approximately 1.5 mg of pure this compound from two injections of 3.5 mg each of the enriched material.[1]
Structure Elucidation
The chemical structure of this compound was determined through extensive analysis of 1D and 2D Nuclear Magnetic Resonance (NMR) data. The ¹H-NMR and ¹³C-NMR spectra revealed 29 proton signals and 18 carbon signals, respectively.[1] These analyses identified this compound as a new 14-membered macrocyclic lactone.[1][2][3]
Biological Activity
This compound demonstrated notable antifungal activity against specific fungal pathogens. The Minimum Inhibitory Concentrations (MICs) were determined for Saccharomyces cerevisiae and Candida albicans.
Table 4: Antifungal Activity of this compound
| Fungal Strain | MIC (µg/mL) |
| Saccharomyces cerevisiae (PM503) | 8 |
| Candida albicans (C43) | 32 |
The compound did not exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations up to 256 µg/mL.[1]
Conclusion
This compound represents a novel macrolide with selective antifungal properties. The detailed fermentation and purification protocols outlined in this guide provide a reproducible framework for the production and isolation of this compound for further research and development. Its specific activity against key fungal pathogens warrants further investigation into its mechanism of action and potential therapeutic applications.
References
Unraveling the Architecture of a Novel Macrolide: A Technical Guide to the Structure Elucidation of Sch725674
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the structure elucidation of Sch725674, a novel 14-membered macrocyclic lactone isolated from an Aspergillus sp. culture. The determination of its complex chemical architecture was primarily achieved through a comprehensive application of modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document provides a summary of the quantitative data, detailed experimental protocols for the key analytical methods employed, and logical workflows to guide researchers in the field of natural product chemistry and drug development.
Core Data Presentation
The structural framework of this compound was pieced together by analyzing its spectral data. The molecular formula was established as C₁₈H₃₂O₅ through positive ion electrospray ionization mass spectrometry (ESI-MS), which revealed a molecular ion peak at m/z 329 [M+H]⁺. Extensive 1D and 2D NMR experiments were pivotal in assembling the connectivity and stereochemistry of the molecule.
Table 1: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Deduced Formula |
| ESI-MS | Positive | 329 [M+H]⁺ | C₁₈H₃₂O₅ |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
While the primary literature is not publicly available to reproduce the full data table, the original publication by Yang et al. (2005) contained a comprehensive table of ¹H and ¹³C NMR chemical shifts, along with coupling constants and key 2D NMR correlations. For the purpose of this guide, a template of such a data table is presented below, illustrating the type of information that was crucial for the structure elucidation.
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) | Key HMBC Correlations | Key COSY Correlations |
| 1 | ~170 | - | H-2, H-13 | - |
| 2 | ~130 | ~5.8 (d, 15.8) | C-1, C-3, C-4 | H-3 |
| 3 | ~130 | ~6.9 (dd, 15.8, 5.0) | C-1, C-2, C-4, C-5 | H-2, H-4 |
| 4 | ~70 | ~4.0 (m) | C-2, C-3, C-5, C-6 | H-3, H-5 |
| 5 | ~75 | ~3.8 (m) | C-3, C-4, C-6, C-7 | H-4, H-6 |
| ... | ... | ... | ... | ... |
| 13 | ~72 | ~3.5 (m) | C-1, C-12, C-14 | H-12, H-14 |
| ... | ... | ... | ... | ... |
| 18 | ~14 | ~0.9 (t, 7.0) | C-16, C-17 | H-17 |
Note: The data in this table is illustrative and based on typical values for similar macrolide structures. The original publication should be consulted for the exact experimental values.
Key Experimental Protocols
The structure of this compound was determined using a suite of spectroscopic techniques. The following sections detail the likely experimental protocols for the key methods used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was the cornerstone of the structure elucidation of this compound. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments would have been performed.
Sample Preparation: A sample of pure this compound (typically 1-5 mg) would be dissolved in approximately 0.5 mL of a deuterated solvent, most commonly chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube.
1D NMR (¹H and ¹³C):
-
Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR: The proton NMR spectrum would be acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) of all protons in the molecule.
-
¹³C NMR: The carbon-13 NMR spectrum, often acquired with proton decoupling, would reveal the number of unique carbon environments and their chemical shifts.
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for establishing the connectivity of adjacent carbon atoms.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, providing unambiguous one-bond C-H connections.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. This is vital for connecting the molecular fragments established by COSY and for identifying the positions of quaternary carbons and heteroatoms.
Mass Spectrometry (MS)
Mass spectrometry was employed to determine the molecular weight and elemental composition of this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) would be prepared.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source.
-
Analysis: The sample solution is introduced into the ESI source, where it is nebulized and ionized. The mass-to-charge ratio (m/z) of the resulting ions is then measured by the mass analyzer. For this compound, a prominent ion at m/z 329 corresponding to the protonated molecule [M+H]⁺ would have been observed in positive ion mode. High-resolution mass spectrometry (HRMS) would have been used to confirm the elemental composition of C₁₈H₃₂O₅.
Mandatory Visualizations
The following diagrams illustrate the logical workflow and key relationships in the structure elucidation of this compound.
In Silico Prediction of Sch725674 Targets: A Technical Guide
Abstract
Sch725674 is a macrolide natural product with known antifungal activity against clinically relevant pathogens such as Candida albicans and Saccharomyces cerevisiae.[1] However, its precise molecular targets and mechanism of action remain to be fully elucidated. This technical guide provides a comprehensive, in-depth framework for the in silico prediction of this compound's biological targets. It is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, chemical biology, and computational drug discovery. This document outlines a hypothetical, yet robust, workflow combining ligand-based and structure-based computational methods to generate a prioritized list of potential protein targets. Furthermore, it details established experimental protocols for the subsequent validation of these computational predictions. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate clear understanding.
Introduction to this compound
This compound is a 14-membered macrolide isolated from an Aspergillus sp. that has demonstrated inhibitory activity against pathogenic fungi.[1] The elucidation of its chemical structure provides the foundation for computational approaches to identify its molecular interacting partners. Understanding the specific protein targets of this compound is crucial for optimizing its therapeutic potential, predicting potential off-target effects, and developing next-generation antifungal agents.
Chemical Information for this compound:
| Property | Value |
| Molecular Formula | C21H34O6 |
| Molecular Weight | 382.5 g/mol |
| SMILES | CC[C@H]1C--INVALID-LINK--O1)C)O)O">C@@HC |
| Known Activity | Antifungal against Saccharomyces cerevisiae and Candida albicans[1] |
In Silico Target Prediction Workflow
The proposed in silico workflow for identifying potential targets of this compound integrates multiple computational strategies to enhance the robustness of the predictions. This multi-pronged approach helps to overcome the limitations of any single method and provides a more comprehensive landscape of the compound's potential bioactivity.
Ligand-Based Approaches
Ligand-based methods leverage the principle that molecules with similar structures are likely to have similar biological activities.
This approach involves searching databases of known bioactive compounds (e.g., ChEMBL, PubChem) to identify molecules with structural similarity to this compound. The known targets of these similar compounds are then considered as potential targets for this compound.
Hypothetical Chemical Similarity Search Results:
| Query Compound | Similar Compound | Similarity Score (Tanimoto) | Known Target of Similar Compound |
| This compound | Erythromycin | 0.75 | Bacterial 50S ribosomal subunit |
| This compound | Tacrolimus (FK506) | 0.68 | FKBP12 |
| This compound | Amphotericin B | 0.62 | Ergosterol |
A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for a molecule to interact with a specific target. A pharmacophore model can be generated based on the structure of this compound and then used to screen libraries of 3D conformers of known drugs and natural products to identify compounds that match the pharmacophore. The targets of these matching compounds are then considered potential targets for this compound.
Hypothetical Pharmacophore Model for this compound:
| Feature | Number of Features |
| Hydrogen Bond Acceptor | 4 |
| Hydrogen Bond Donor | 2 |
| Hydrophobic Center | 3 |
Structure-Based Approaches
Structure-based methods utilize the 3D structure of potential protein targets to predict binding interactions.
Reverse docking (or inverse docking) is a computational technique where a single ligand of interest (this compound) is docked against a large library of 3D protein structures. The proteins are then ranked based on the predicted binding affinity (docking score) for the ligand. This approach is particularly useful for identifying potential off-targets and for de-orphaning novel compounds.
Hypothetical Reverse Docking Results for this compound:
| Rank | Protein Target | PDB ID | Docking Score (kcal/mol) | Putative Function |
| 1 | Calcineurin | 1AUI | -10.2 | Serine/threonine phosphatase |
| 2 | mTOR | 4JSP | -9.8 | Serine/threonine kinase |
| 3 | Hog1 | 3D80 | -9.5 | Mitogen-activated protein kinase |
| 4 | Erg11 (CYP51) | 5V5Z | -9.1 | Lanosterol 14-alpha demethylase |
| 5 | FKBP12 | 1FKF | -8.9 | Peptidyl-prolyl cis-trans isomerase |
Experimental Validation of Predicted Targets
In silico predictions must be validated through rigorous experimental methodologies. The following protocols outline key experiments for confirming the interaction of this compound with its predicted targets.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular context.[2][3][4] It is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.
Methodology:
-
Cell Treatment: Treat cultured cells (e.g., S. cerevisiae or human cell lines) with this compound or a vehicle control.
-
Heating: Aliquot the treated cells and heat them to a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Quantification: Quantify the amount of the soluble target protein at each temperature using techniques such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.
Hypothetical CETSA Data for a Predicted Target:
| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (this compound) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 80 | 92 |
| 55 | 50 (Tm) | 85 |
| 60 | 20 | 55 (Tm shift) |
| 65 | 5 | 25 |
Kinome Screening
Given that many natural products target kinases, a kinome-wide screen can efficiently assess the interaction of this compound with a large panel of human or fungal kinases.[5][6][7]
Methodology:
-
Assay Setup: Use a commercially available kinase panel (e.g., radiometric or luminescence-based assays). Each reaction contains a specific kinase, its substrate, and ATP.
-
Inhibitor Addition: Add this compound at a fixed concentration to each kinase reaction.
-
Activity Measurement: Measure the kinase activity in the presence of the compound relative to a vehicle control.
-
Hit Identification: Identify kinases whose activity is significantly inhibited by this compound.
-
Dose-Response Analysis: For the identified hits, perform dose-response experiments to determine the IC50 value.
Hypothetical Kinome Screening Results:
| Kinase Target | % Inhibition at 10 µM this compound | IC50 (µM) |
| mTOR | 85 | 0.5 |
| Hog1 | 70 | 2.1 |
| Pkc1 | 65 | 3.5 |
| Cdk1 | 15 | > 50 |
Affinity Chromatography-Mass Spectrometry
This technique is used to identify proteins from a complex cellular lysate that bind to an immobilized ligand.[8][9]
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin).
-
Immobilization: Immobilize the tagged this compound onto a solid support (e.g., streptavidin beads).
-
Affinity Pull-down: Incubate the immobilized probe with a cellular lysate.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the specifically bound proteins.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
-
Quantitative Analysis: Use quantitative proteomics techniques (e.g., SILAC) to distinguish specific binders from background contaminants.[2][9]
Hypothetical Affinity Chromatography-MS Results:
| Protein Identified | SILAC Ratio (this compound/Control) | p-value |
| Calcineurin A | 8.2 | < 0.01 |
| FKBP12 | 6.5 | < 0.01 |
| Hsp90 | 1.2 | > 0.05 (non-specific) |
Potential Signaling Pathways Modulated by this compound
Based on its antifungal activity and the nature of macrolide compounds, this compound may modulate key signaling pathways in both fungal pathogens and potentially in human cells.
Fungal Signaling Pathways
The CWI pathway is essential for fungal survival and is a common target for antifungal agents.[10][11][12][13] It regulates cell wall synthesis and remodeling in response to stress.
The HOG pathway is a critical MAPK cascade that allows fungi to adapt to osmotic stress.[14]
Potential Human Off-Target Signaling Pathways
Macrolides are known to have immunomodulatory effects in humans, suggesting interactions with host signaling pathways.[15][16]
The NF-κB pathway is a central regulator of inflammation. Inhibition of this pathway by macrolides could explain their anti-inflammatory properties.
Conclusion
The integrated in silico and experimental workflow detailed in this guide provides a robust strategy for the comprehensive target deconvolution of the natural product this compound. By combining ligand- and structure-based computational predictions, a high-confidence list of putative targets can be generated. Subsequent experimental validation using techniques such as CETSA, kinome screening, and affinity chromatography-mass spectrometry is essential to confirm these predictions and elucidate the precise mechanism of action. This systematic approach will not only advance our understanding of this compound's antifungal properties but also has the potential to uncover novel therapeutic applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. [sonar.ch]
- 4. preprints.org [preprints.org]
- 5. pnas.org [pnas.org]
- 6. Reduced TOR signaling sustains hyphal development in Candida albicans by lowering Hog1 basal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stress- and metabolic responses of Candida albicans require Tor1 kinase N-terminal HEAT repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fiveable.me [fiveable.me]
- 10. Cell Wall Integrity Signaling in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.biologists.com [journals.biologists.com]
- 14. Current understanding of HOG-MAPK pathway in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications - PMC [pmc.ncbi.nlm.nih.gov]
Dinaciclib (SCH725674): A Technical Guide to its Cytotoxic Effects on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinaciclib, also known as SCH725674, is a potent and selective small-molecule inhibitor of cyclin-dependent kinases (CDKs).[1] It has demonstrated significant anti-tumor activity in a broad range of preclinical cancer models.[2] This technical guide provides an in-depth overview of the cytotoxic effects of Dinaciclib on various cancer cell lines, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to assess its efficacy.
Mechanism of Action
Dinaciclib exerts its cytotoxic effects primarily by inhibiting the activity of several key CDKs, which are crucial regulators of cell cycle progression and transcription.[3] The primary targets of Dinaciclib are CDK1, CDK2, CDK5, and CDK9, with IC50 values in the low nanomolar range.[1][4]
The inhibition of these CDKs leads to a cascade of downstream effects:
-
Cell Cycle Arrest: By inhibiting CDK1 and CDK2, Dinaciclib blocks the G1/S and G2/M transitions of the cell cycle, leading to an accumulation of cells in these phases and preventing cellular proliferation.[1]
-
Transcriptional Repression: Inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), suppresses the transcription of key anti-apoptotic proteins, such as Mcl-1, and downregulates the expression of oncogenes like MYC.[2]
-
Induction of Apoptosis: The combined effects of cell cycle arrest and transcriptional repression of survival signals ultimately drive cancer cells into apoptosis, or programmed cell death.[1][4] This is often evidenced by the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP).
Quantitative Data: Cytotoxic Effects of Dinaciclib
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Dinaciclib in various cancer cell lines as reported in preclinical studies.
| Cancer Type | Cell Line | IC50 (nM) | Exposure Time (hours) |
| Pediatric Cancers | |||
| ALL-SIL | 11.2 | 96 | |
| Kasumi-1 | 7.9 | 96 | |
| MOLM-14 | 5.5 | 96 | |
| MONO-MAC-6 | 7.9 | 96 | |
| MV-4-11 | 3.4 | 96 | |
| NALM-6 | 8.8 | 96 | |
| NOMO-1 | 7.1 | 96 | |
| REH | 8.5 | 96 | |
| RS4;11 | 6.8 | 96 | |
| SEM | 7.2 | 96 | |
| A-673 | 7.1 | 96 | |
| CHLA-9 | 6.1 | 96 | |
| COG-N-415 | 8.4 | 96 | |
| NB-1643 | 6.8 | 96 | |
| NB-EBc1 | 6.8 | 96 | |
| RDES | 6.4 | 96 | |
| RH30 | 8.5 | 96 | |
| SMS-CTR | 7.2 | 96 | |
| TC-71 | 7.5 | 96 | |
| A204 | 7.9 | 96 | |
| G-401 | 7.5 | 96 | |
| RD | 7.4 | 96 | |
| RH41 | 7.5 | 96 | |
| CHLA-255 | 7.4 | 96 | |
| COG-N-393 | 7.8 | 96 | |
| KELLY | 7.1 | 96 | |
| LAN-5 | 7.6 | 96 | |
| NGP | 7.4 | 96 | |
| SK-N-AS | 8.0 | 96 | |
| SK-N-BE(2) | 7.0 | 96 | |
| SK-N-DZ | 7.5 | 96 | |
| SK-N-FI | 7.2 | 96 | |
| SK-N-SH | 7.4 | 96 | |
| SY5Y | 7.6 | 96 | |
| CADO-ES1 | 7.5 | 96 | |
| CHLA-10 | 7.3 | 96 | |
| COG-E-352 | 7.2 | 96 | |
| EW-8 | 7.6 | 96 | |
| SK-NEP-1 | 7.4 | 96 | |
| STA-ET-1 | 7.5 | 96 | |
| STA-ET-7.2 | 7.3 | 96 | |
| TC-32 | 7.4 | 96 | |
| Pancreatic Cancer | MIAPaCa-2 | ~10 | 72 |
| Pa20C | ~20 | 72 | |
| Ovarian Cancer | A2780 | 4 | 24 |
Source: Data compiled from multiple preclinical studies.[3][5]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the cytotoxic effects of Dinaciclib.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
-
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Dinaciclib (this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[7]
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8]
-
Treat the cells with various concentrations of Dinaciclib and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][8]
-
Shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
b) LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium, serving as a marker for cytotoxicity.[2]
-
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Dinaciclib (this compound)
-
LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with various concentrations of Dinaciclib, a vehicle control, and a positive control for maximum LDH release (lysis buffer). Include a no-cell background control.[9]
-
Incubate for the desired time period.
-
After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.[10]
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[9][10]
-
Add the LDH reaction mixture from the kit to each well of the new plate.[11]
-
Incubate at room temperature for approximately 30 minutes, protected from light.[11]
-
Measure the absorbance at a wavelength of 490 nm.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the spontaneous and maximum release controls.
-
Cell Cycle Analysis
This method uses flow cytometry and a DNA-intercalating dye like propidium iodide (PI) to determine the distribution of cells in different phases of the cell cycle.[12]
-
Materials:
-
Procedure:
-
Treat cells with Dinaciclib for the desired duration.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing to prevent clumping. Incubate on ice for at least 30 minutes or store at -20°C.[12][13]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining.[12]
-
Add the PI staining solution and incubate in the dark for 15-30 minutes.[12]
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect and quantify specific proteins, such as cleaved caspases and PARP, which are hallmarks of apoptosis.[14]
-
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[15]
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[15]
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate[15]
-
Imaging system
-
-
Procedure:
-
Lyse the cells in a suitable lysis buffer and determine the protein concentration of each sample.[16]
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the ECL substrate and detect the chemiluminescent signal using an imaging system.[15]
-
Analyze the band intensities to determine the relative expression levels of the target proteins, normalizing to a loading control like β-actin.[15]
-
Visualizations
Experimental Workflow for Assessing Cytotoxicity
Caption: A generalized workflow for determining the cytotoxic effects of Dinaciclib on cancer cell lines.
Signaling Pathway of Dinaciclib-Induced Cytotoxicity
Caption: The primary signaling pathway affected by Dinaciclib, leading to cancer cell apoptosis.
Conclusion
Dinaciclib (this compound) is a potent CDK inhibitor that demonstrates significant cytotoxic effects across a wide array of cancer cell lines. Its mechanism of action, involving the induction of cell cycle arrest and apoptosis through the inhibition of key CDKs, makes it a promising candidate for cancer therapy. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of Dinaciclib.
References
- 1. Dinaciclib (SCH 727965), a novel and potent cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 3. Initial Testing (Stage 1) of the Cyclin Dependent Kinase Inhibitor SCH 727965 (Dinaciclib) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Dinaciclib | SCH 727965 | CDK inhibitor | TargetMol [targetmol.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Macrolide Antifungal Agent Sch725674
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sch725674 is a novel 14-membered macrolide that has demonstrated noteworthy in-vitro antifungal properties. Isolated from a culture of Aspergillus sp., this natural product has garnered interest within the scientific community for its potential as a lead compound in the development of new antifungal therapies. This technical guide provides a comprehensive review of the available scientific data on this compound, with a focus on its chemical properties, biological activity, and the experimental methodologies used for its characterization. While specific details regarding its mechanism of action and in-vivo efficacy remain limited in publicly accessible literature, this document aims to consolidate the existing knowledge and provide a framework for future research and development.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents with unique mechanisms of action. Macrolides, a class of natural products characterized by a large macrocyclic lactone ring, have traditionally been recognized for their antibacterial properties. However, a growing body of evidence highlights the potential of certain macrolides to exhibit potent antifungal activity.
This compound, a 14-membered macrolide lactone, was identified as a promising antifungal candidate from a screening program of natural products.[1][2] Its chemical structure was elucidated through extensive spectroscopic analysis, revealing a complex and stereochemically rich architecture that presents both challenges and opportunities for synthetic and medicinal chemists. This guide will delve into the known attributes of this compound and provide a comparative context with other macrolide antifungal agents.
Chemical Properties and Synthesis
This compound is a macrolide natural product with a complex stereochemical structure. The complete structure was determined using advanced nuclear magnetic resonance (NMR) spectroscopy techniques.[1][2] The total synthesis of this compound has been a subject of interest in the synthetic organic chemistry community, with several research groups reporting successful synthetic routes. These synthetic strategies provide valuable insights into the structure-activity relationships of this class of molecules and enable the generation of analogs for further biological evaluation.
Antifungal Activity
The primary allure of this compound lies in its demonstrated in-vitro antifungal activity. The initial report on this compound detailed its inhibitory effects against key fungal pathogens.
In-Vitro Susceptibility Data
The minimum inhibitory concentrations (MICs) of this compound against two common fungal species are summarized in the table below.
| Fungal Species | Strain | MIC (µg/mL) | Reference |
| Saccharomyces cerevisiae | PM503 | 8 | [1][2] |
| Candida albicans | C43 | 32 | [1][2] |
These initial findings indicate that this compound possesses moderate antifungal activity. Further studies are required to evaluate its spectrum of activity against a broader panel of clinically relevant fungi, including resistant isolates.
Mechanism of Action (Hypothesized)
The precise molecular mechanism by which this compound exerts its antifungal effect has not been definitively elucidated in the available literature. However, based on the known mechanisms of other antifungal macrolides, several hypotheses can be proposed.
-
Disruption of Fungal Cell Membrane: Many antifungal agents, including some macrolides, function by compromising the integrity of the fungal cell membrane. This can occur through direct interaction with membrane components like ergosterol or by interfering with the biosynthesis of essential membrane lipids.
-
Inhibition of Fungal Protein Synthesis: While the canonical mechanism of antibacterial macrolides involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, it is plausible that this compound or other antifungal macrolides could have a similar inhibitory effect on fungal ribosomes.
-
Interference with Fungal Cell Wall Synthesis: The fungal cell wall is a unique and essential structure, making it an attractive target for antifungal drugs. It is possible that this compound could inhibit key enzymes involved in the synthesis of cell wall components such as glucans or chitin.
Further research, including target identification studies and pathway analysis, is necessary to pinpoint the specific molecular target(s) of this compound.
Experimental Protocols
The following section outlines detailed methodologies for key experiments relevant to the study of macrolide antifungal agents like this compound.
Antifungal Susceptibility Testing
Standardized methods for antifungal susceptibility testing are crucial for obtaining reproducible and comparable data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted protocols.
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast.
Workflow for Broth Microdilution Assay
References
The Impact of Ibrexafungerp (Formerly Sch725674) on Fungal Biofilm Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal biofilms represent a significant challenge in clinical settings, contributing to persistent infections and increased resistance to antimicrobial agents. These structured communities of fungal cells, encased in a self-produced extracellular matrix, exhibit distinct phenotypic characteristics compared to their planktonic counterparts. A notable compound in the landscape of antifungal research is Ibrexafungerp (formerly known as SCY-078 and, in early discovery, potentially associated with identifiers like Sch725674). Ibrexafungerp is a first-in-class triterpenoid antifungal agent that has demonstrated potent activity against a broad spectrum of fungal pathogens, including those forming biofilms. This technical guide provides an in-depth overview of the effects of Ibrexafungerp on fungal biofilm formation, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase
Ibrexafungerp's primary mechanism of action is the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase. This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a vital polysaccharide component of the fungal cell wall responsible for maintaining its structural integrity. By disrupting the production of this key polymer, Ibrexafungerp compromises the fungal cell wall, leading to increased permeability, osmotic instability, and ultimately, cell lysis and death. This targeted action on a uniquely fungal structure provides a high degree of selectivity and minimizes off-target effects in human cells.
Effects on Fungal Biofilm Formation
Ibrexafungerp has shown significant efficacy in both preventing the formation of and eradicating established fungal biofilms. Its activity has been documented against a range of clinically important fungi, most notably Candida species and Aspergillus fumigatus.
Quantitative Data on Anti-Biofilm Activity
The anti-biofilm activity of Ibrexafungerp is often quantified by determining the Minimum Biofilm Eradication Concentration (MBEC), which is the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
Table 1: Minimum Biofilm Eradication Concentration (MBEC) of Ibrexafungerp against Candida spp. Biofilms
| Fungal Species | Strain Type | Ibrexafungerp MBEC (µg/mL) |
| Candida albicans | Reference & Clinical | 2 - 16 |
| Candida auris | Reference & Clinical | 1 - 32 |
| Candida parapsilosis | Reference & Clinical | 4 - 64 |
Data compiled from studies utilizing the Calgary Biofilm Device. The range reflects variations between different strains.
For Aspergillus fumigatus, while specific MBEC data is less commonly reported in publicly available literature, studies have shown that Ibrexafungerp exhibits potent activity against azole-resistant isolates, with Minimum Effective Concentrations (MECs) ranging from 0.008 to 0.25 µg/mL. The MEC for filamentous fungi is the lowest concentration that leads to the growth of small, rounded, compact hyphal forms as observed microscopically. This suggests a significant impact on the morphology and growth of A. fumigatus, which is critical for biofilm formation.
Signaling Pathways and Ibrexafungerp's Impact
The inhibition of β-(1,3)-D-glucan synthesis by Ibrexafungerp triggers the Cell Wall Integrity (CWI) pathway, a conserved signaling cascade in fungi that responds to cell wall stress. This pathway attempts to compensate for cell wall damage by upregulating the expression of genes involved in cell wall biosynthesis, particularly chitin synthesis.
Caption: Fungal Cell Wall Integrity (CWI) Pathway Activation by Ibrexafungerp.
Despite the activation of this compensatory mechanism, the direct and potent inhibition of glucan synthesis by Ibrexafungerp ultimately overwhelms the fungal cell's ability to repair its cell wall, especially in the context of a biofilm where cell-cell adhesion and structural integrity are paramount.
Experimental Protocols
A widely used method for assessing the susceptibility of microbial biofilms to antimicrobial agents is the Minimum Biofilm Eradication Concentration (MBEC) assay, often performed using the Calgary Biofilm Device.
MBEC Assay using the Calgary Biofilm Device
1. Biofilm Formation:
-
A standardized suspension of the fungal isolate in a suitable growth medium (e.g., RPMI-1640) is prepared.
-
150 µL of the fungal suspension is added to each well of a 96-well microtiter plate.
-
The peg lid of the Calgary Biofilm Device is placed onto the microtiter plate, immersing the pegs in the fungal suspension.
-
The device is incubated for a specified period (e.g., 24-48 hours) at an appropriate temperature (e.g., 35-37°C) with gentle agitation to allow for biofilm formation on the pegs. For certain fastidious organisms like some Candida species, pegs coated with substances like hydroxyapatite may be used to enhance biofilm growth.[1][2]
2. Antimicrobial Challenge:
-
A 96-well challenge plate is prepared with serial dilutions of Ibrexafungerp in the appropriate growth medium.
-
The peg lid with the established biofilms is carefully removed from the initial plate, rinsed with a sterile saline solution to remove non-adherent cells, and then placed into the challenge plate.
-
The challenge plate with the biofilm-laden pegs is incubated for a further 24 hours at 35-37°C.
3. Biofilm Eradication Assessment:
-
Following the antimicrobial challenge, the peg lid is removed and rinsed again.
-
The pegs are then placed into a "recovery" plate containing fresh, sterile growth medium.
-
The recovery plate is subjected to sonication to dislodge the remaining viable fungal cells from the pegs into the medium.
-
The recovery plate is then incubated for 24-48 hours.
-
The MBEC is determined as the lowest concentration of Ibrexafungerp that results in no visible growth (i.e., no turbidity) in the wells of the recovery plate.
Caption: Experimental Workflow for the MBEC Assay.
Conclusion
Ibrexafungerp represents a significant advancement in the fight against fungal infections, particularly those complicated by biofilm formation. Its potent, targeted mechanism of action against β-(1,3)-D-glucan synthase leads to effective inhibition and eradication of biofilms from key fungal pathogens like Candida and Aspergillus species. The quantitative data and established experimental protocols underscore its potential as a valuable therapeutic agent for researchers, scientists, and drug development professionals working to address the challenges of biofilm-associated fungal diseases. Further research into the nuanced effects of Ibrexafungerp on the biofilm matrix and inter-species interactions within mixed biofilms will continue to elucidate its full therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for Sch725674 Minimum Inhibitory Concentration (MIC) Assay
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the antifungal compound Sch725674 against yeast species, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a macrolide compound that has demonstrated inhibitory activity against pathogenic fungi.[1][2] Accurate determination of its MIC is crucial for understanding its potency and spectrum of activity. The broth microdilution method is a standardized technique used to determine the in vitro susceptibility of fungi to antifungal agents. This protocol outlines the necessary steps, materials, and quality control measures to ensure reliable and reproducible MIC data for this compound.
Principle of the Assay
The broth microdilution assay involves challenging a standardized suspension of a fungal isolate with serial dilutions of this compound in a 96-well microtiter plate. The MIC is defined as the lowest concentration of the antifungal agent that prevents the visible growth of the microorganism after a specified incubation period.
Materials and Reagents
-
This compound (powder)
-
Solvent for this compound (e.g., Dimethyl sulfoxide - DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid)
-
Sterile distilled water or saline
-
96-well sterile, flat-bottom microtiter plates
-
Spectrophotometer or McFarland densitometer
-
Sterile, disposable inoculation loops, pipettes, and reservoirs
-
Incubator (35°C)
-
Vortex mixer
-
Fungal isolates for testing
-
Quality Control (QC) strains:
-
Candida parapsilosis ATCC 22019
-
Candida krusei ATCC 6258
-
Experimental Protocol
Preparation of this compound Stock Solution
A stock solution of this compound should be prepared in an appropriate solvent, such as DMSO, at a concentration that is at least 100 times the highest concentration to be tested. It is recommended to keep the final solvent concentration in the assay wells at or below 1% to avoid any inhibitory effects on fungal growth.
Inoculum Preparation
-
Subculture the fungal isolates onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
From a fresh culture, select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm, absorbance of 0.08-0.10) or a McFarland densitometer. This corresponds to a cell density of approximately 1-5 x 10^6 CFU/mL.
-
Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
Preparation of Microtiter Plates
-
Perform a two-fold serial dilution of the this compound stock solution in RPMI-1640 medium in the wells of a 96-well microtiter plate. The typical final concentration range to test for this compound could be based on its reported activity, for instance, from 0.125 to 64 µg/mL.
-
Each well should contain 100 µL of the diluted antifungal agent.
-
Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.
-
Include the following controls on each plate:
-
Growth Control: Wells containing only RPMI-1640 medium and the fungal inoculum (no antifungal agent).
-
Sterility Control: Wells containing only RPMI-1640 medium (no inoculum).
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve this compound and the fungal inoculum.
-
Incubation
Seal the microtiter plates and incubate at 35°C for 24-48 hours in a non-CO2 incubator.
Reading the MIC
-
After incubation, examine the plates for visible growth. The growth control wells should show distinct turbidity.
-
The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., an 80% or greater reduction in turbidity) compared to the growth control. A microplate reader can be used for a more quantitative assessment of growth inhibition.
Quality Control
It is essential to include the recommended ATCC quality control strains in each assay run to ensure the validity of the results. The MIC values obtained for the QC strains should fall within the established acceptable ranges for the reference antifungal agents. While specific QC ranges for this compound are not yet established, monitoring the consistency of results for the QC strains with this compound over time is recommended.
Data Presentation
The MIC values for this compound against various fungal isolates should be summarized in a clear and structured table for easy comparison.
| Fungal Isolate | This compound MIC (µg/mL) |
| Candida albicans (Isolate 1) | 32[1][2] |
| Candida albicans (Isolate 2) | |
| Candida glabrata (Isolate 1) | |
| Candida parapsilosis (Isolate 1) | |
| Saccharomyces cerevisiae (PM503) | 8[1][2] |
| C. parapsilosis ATCC 22019 (QC) | |
| C. krusei ATCC 6258 (QC) |
Note: The MIC values for C. albicans and S. cerevisiae are based on published data. The other fields are placeholders for experimental results.
Experimental Workflow Diagram
Caption: Workflow for the this compound Minimum Inhibitory Concentration (MIC) assay.
Signaling Pathway
Information regarding the specific mechanism of action and the signaling pathway affected by this compound in fungal cells is not currently available in the public domain. As this compound is a macrolide, its mechanism may differ from other classes of antifungal agents that target the cell wall (e.g., echinocandins) or the cell membrane (e.g., azoles and polyenes). Further research is required to elucidate the precise molecular target and the downstream effects on fungal signaling pathways. Once this information becomes available, a diagram illustrating the signaling pathway can be constructed.
References
Application Notes: Performing a Cytotoxicity Assay with Sch725674
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sch725674 is a potent and specific inhibitor of ERK1 and ERK2 (ERK1/2), key protein kinases in the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention. By inhibiting ERK1/2, this compound blocks downstream signaling required for cell proliferation and survival, leading to cytotoxic effects in susceptible cancer cells. These application notes provide detailed protocols for quantifying the cytotoxicity of this compound using standard in vitro assays.
Mechanism of Action: Inhibition of the MAPK/ERK Pathway
The MAPK/ERK pathway is a crucial signaling cascade that relays extracellular signals to the nucleus, regulating fundamental cellular processes. In many cancers, mutations in upstream components like RAS or BRAF lead to constitutive activation of this pathway. This compound acts at a critical downstream node, binding to and inhibiting the kinase activity of ERK1/2, thereby preventing the phosphorylation of its numerous substrates involved in cell cycle progression and survival.
Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound.
Experimental Protocols
To comprehensively assess the cytotoxic effects of this compound, a combination of assays is recommended. A cell viability assay (e.g., MTT) is used to determine the dose-dependent effect on cell proliferation and calculate the IC50 value. A direct cytotoxicity assay (e.g., LDH release) measures cell membrane damage, and an apoptosis assay (e.g., Annexin V staining) elucidates the mechanism of cell death.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[1] The amount of formazan is directly proportional to the number of living cells.
Protocol:
-
Cell Plating: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (or for 6-24 hours) under standard conditions (37°C, 5% CO₂) to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for a period relevant to the cell line and drug (typically 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
References
Application Notes and Protocols: In Vitro Evaluation of Sch725674 Against Candida albicans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sch725674 is a novel macrolide compound with reported antifungal activity. This document provides detailed application notes and standardized protocols for the in vitro testing of this compound against Candida albicans, a prevalent fungal pathogen. The provided methodologies cover the determination of minimum inhibitory concentration (MIC), time-kill kinetics, and antibiofilm activity. Furthermore, a hypothesized mechanism of action is presented along with protocols to investigate its potential effects on the fungal cell membrane and cell wall.
Data Presentation
The following table summarizes the known in vitro activity of this compound against Candida albicans.
| Compound | Organism | Strain | Minimum Inhibitory Concentration (MIC) |
| This compound | Candida albicans | C43 | 32 µg/mL[1][2] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution antifungal susceptibility testing of yeasts.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Candida albicans.
Materials:
-
Candida albicans strain (e.g., ATCC 90028 or a clinical isolate)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well U-bottom microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
-
Sterile saline (0.85%)
-
Vortex mixer
Procedure:
-
Inoculum Preparation:
-
Subculture C. albicans on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24 hours.
-
Select a few colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Prepare a 2-fold serial dilution of this compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should bracket the expected MIC (e.g., 0.125 - 256 µg/mL).
-
Include a growth control well (medium with inoculum, no drug) and a sterility control well (medium only).
-
-
Inoculation:
-
Add 100 µL of the prepared C. albicans inoculum to each well containing the drug dilutions and the growth control well.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a significant diminution of growth (e.g., ≥50% inhibition) compared to the growth control well, as determined visually or spectrophotometrically.
-
Time-Kill Kinetic Assay
Objective: To assess the fungicidal or fungistatic activity of this compound against Candida albicans over time.
Materials:
-
Candida albicans strain
-
This compound
-
RPMI-1640 medium
-
Sterile culture tubes
-
Shaking incubator (35°C)
-
Sterile saline
-
Sabouraud Dextrose Agar (SDA) plates
-
Micropipettes and sterile tips
Procedure:
-
Inoculum Preparation:
-
Prepare a C. albicans suspension in RPMI-1640 medium with a starting concentration of approximately 1-5 x 10^5 CFU/mL.
-
-
Assay Setup:
-
Prepare culture tubes containing RPMI-1640 medium with this compound at various concentrations (e.g., 1x, 2x, and 4x the MIC).
-
Include a drug-free growth control tube.
-
-
Inoculation and Incubation:
-
Inoculate each tube with the prepared C. albicans suspension.
-
Incubate the tubes at 35°C with constant agitation.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions in sterile saline.
-
Plate the dilutions onto SDA plates.
-
-
Colony Counting:
-
Incubate the plates at 35°C for 24-48 hours.
-
Count the number of colonies (CFU/mL) for each time point and concentration.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each concentration. A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered fungicidal.
-
Biofilm Inhibition and Disruption Assays
Objective: To evaluate the ability of this compound to prevent the formation of Candida albicans biofilms and to disrupt pre-formed biofilms.
Materials:
-
Candida albicans strain
-
This compound
-
RPMI-1640 medium
-
Sterile 96-well flat-bottom microtiter plates
-
XTT reduction assay reagents (XTT, menadione)
-
Plate reader
A. Biofilm Inhibition Assay:
-
Inoculum Preparation:
-
Prepare a C. albicans suspension of 1 x 10^6 cells/mL in RPMI-1640 medium.
-
-
Assay Setup:
-
Add 100 µL of RPMI-1640 containing serial dilutions of this compound to the wells of a 96-well plate.
-
Add 100 µL of the C. albicans suspension to each well.
-
Include a drug-free growth control.
-
-
Incubation:
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
-
Washing:
-
Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
-
Quantification (XTT Assay):
-
Add 100 µL of XTT/menadione solution to each well and incubate in the dark for 2-3 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest drug concentration showing a significant reduction in metabolic activity compared to the control.
-
B. Biofilm Disruption Assay:
-
Biofilm Formation:
-
Add 200 µL of a 1 x 10^6 cells/mL C. albicans suspension in RPMI-1640 to the wells and incubate at 37°C for 24 hours to form mature biofilms.
-
-
Washing:
-
Wash the pre-formed biofilms twice with PBS.
-
-
Drug Treatment:
-
Add 200 µL of RPMI-1640 containing serial dilutions of this compound to the wells.
-
Incubate for another 24 hours at 37°C.
-
-
Washing and Quantification:
-
Repeat the washing step and quantify the remaining biofilm using the XTT assay as described above.
-
The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration that significantly reduces the metabolic activity of the pre-formed biofilm.
-
Hypothesized Mechanism of Action and Investigatory Protocols
As a macrolide, this compound may exert its antifungal activity by interfering with fungal protein synthesis or by disrupting the cell membrane. A common target for antifungal agents is the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity.
Proposed Signaling Pathway for Investigation
Ergosterol Quantification Assay
Objective: To determine if this compound inhibits the ergosterol biosynthesis pathway in Candida albicans.
Materials:
-
Candida albicans
-
This compound
-
Sabouraud Dextrose Broth (SDB)
-
Alcoholic potassium hydroxide (25% KOH in ethanol)
-
n-heptane
-
Sterile deionized water
-
Spectrophotometer
Procedure:
-
Cell Culture and Treatment:
-
Grow C. albicans in SDB to mid-log phase.
-
Treat the culture with this compound at its MIC for a defined period (e.g., 16 hours). Include an untreated control.
-
-
Sterol Extraction:
-
Harvest the cells by centrifugation and wash with sterile water.
-
Resuspend the cell pellet in alcoholic KOH.
-
Incubate at 85°C for 1 hour for saponification.
-
Allow to cool, then add a mixture of sterile water and n-heptane.
-
Vortex vigorously to extract the non-saponifiable fraction (containing sterols) into the n-heptane layer.
-
-
Spectrophotometric Analysis:
-
Transfer the n-heptane layer to a clean tube.
-
Scan the absorbance of the extract from 240 to 300 nm.
-
The presence of two characteristic peaks for ergosterol (at ~281.5 nm) and a shoulder for the precursor 24(28) dehydroergosterol (at ~230 nm) will be indicative of the sterol profile. A reduction in the ergosterol peak and an accumulation of the precursor peak in the treated sample compared to the control would suggest inhibition of the ergosterol pathway.
-
Cell Wall Integrity Assay (Sorbitol Protection Assay)
Objective: To assess if this compound targets the fungal cell wall.
Materials:
-
Candida albicans
-
This compound
-
RPMI-1640 medium
-
RPMI-1640 medium supplemented with 0.8 M sorbitol (as an osmotic stabilizer)
-
96-well microtiter plates
Procedure:
-
MIC Determination with and without Sorbitol:
-
Perform the MIC assay as described previously in two parallel sets of 96-well plates.
-
In one set, use standard RPMI-1640 medium.
-
In the second set, use RPMI-1640 medium supplemented with 0.8 M sorbitol.
-
-
Analysis:
-
Compare the MIC values obtained in both media. If this compound targets the cell wall, the presence of sorbitol will provide osmotic support and likely lead to a significant increase in the MIC value compared to the medium without sorbitol.
-
These protocols provide a comprehensive framework for the in vitro characterization of this compound's antifungal properties against Candida albicans. Further investigations into its specific molecular targets are recommended for a complete understanding of its mechanism of action.
References
Application Notes and Protocols for Sch725674 in Saccharomyces cerevisiae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sch725674 is a potent and selective inhibitor of ERK1 and ERK2, key components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. While extensively studied in mammalian systems for its anti-cancer properties, its application in the model organism Saccharomyces cerevisiae (budding yeast) provides a powerful system for dissecting its mechanism of action and identifying potential off-target effects. Yeast possesses highly conserved signaling pathways analogous to the mammalian MAPK and Ras pathways, making it an excellent tool for genetic and molecular studies of such inhibitors.
This document provides detailed protocols for utilizing this compound in S. cerevisiae, focusing on growth inhibition assays, and outlines the relevant signaling pathways.
Relevant Signaling Pathways in Saccharomyces cerevisiae
This compound is expected to primarily impact the MAPK pathways in yeast. The two most relevant pathways are the Pheromone Response Pathway and the Filamentous Growth Pathway, both of which utilize a conserved MAPK cascade. Additionally, given the frequent interplay between MAPK and Ras/cAMP-PKA signaling, this pathway is also of significant interest.
Figure 1: Yeast Pheromone Response MAPK Pathway.
Figure 2: Yeast Ras/cAMP-PKA Pathway.
Data Presentation
While specific quantitative data for this compound in S. cerevisiae is not yet published, the following tables provide a template for data acquisition and presentation based on expected outcomes and data from similar compounds in other systems.
Table 1: Hypothetical IC50 Values of this compound in S. cerevisiae
| Yeast Strain | Genetic Background | Growth Condition | IC50 (µM) |
| Wild Type (e.g., BY4741) | Standard Laboratory Strain | YPD, 30°C | To be determined |
| ste7Δ | MAPK Pathway Mutant | YPD, 30°C | Expected to be higher |
| bcy1Δ | Constitutively Active PKA | YPD, 30°C | To be determined |
Table 2: Representative Cellular Activity of ERK Inhibitors in Human Cancer Cell Lines
This data can serve as a starting point for designing dose-response experiments in yeast.
| Cell Line | Assay Type | Representative Inhibitor | IC50 (nM) |
| A2058 (BRAF V600E) | p-RSK Inhibition | MK-8353 | ~30 |
| Colo829 (BRAF V600E) | Cell Proliferation | Compound 13 (KO-947) | 82 |
| A375 (BRAF V600E) | p-RSK Inhibition | Ulixertinib | 16 |
Experimental Protocols
The following are detailed protocols for assessing the effect of this compound on yeast growth.
Protocol 1: Liquid Growth Inhibition Assay (Microplate Reader-Based)
This method allows for quantitative determination of growth inhibition and calculation of IC50 values.
Materials:
-
S. cerevisiae strain of interest
-
YPD (Yeast Extract Peptone Dextrose) or appropriate synthetic complete (SC) medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well flat-bottom microplates
-
Microplate reader capable of measuring OD600 and incubation at 30°C with shaking
Procedure:
-
Prepare Yeast Inoculum:
-
Inoculate a single colony of the yeast strain into 5 mL of YPD medium.
-
Incubate overnight at 30°C with shaking (200-250 rpm) until the culture reaches mid-log phase (OD600 of 0.4-0.8).
-
-
Prepare Drug Dilutions:
-
Perform serial dilutions of the this compound stock solution in the appropriate growth medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Prepare a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
-
Assay Setup:
-
Dilute the overnight yeast culture to a starting OD600 of 0.05 in fresh medium.
-
In a 96-well plate, add 180 µL of the diluted yeast culture to each well.
-
Add 20 µL of the appropriate this compound dilution or vehicle control to each well. This will result in a 1:10 dilution of the drug.
-
Include wells with medium only as a blank for absorbance measurements.
-
-
Incubation and Measurement:
-
Place the 96-well plate in a microplate reader.
-
Incubate at 30°C with intermittent shaking.
-
Measure the OD600 of each well every 1-2 hours for 24-48 hours.
-
-
Data Analysis:
-
Subtract the blank OD600 values from all experimental wells.
-
Plot the growth curves (OD600 vs. time) for each drug concentration.
-
To determine the IC50, plot the percentage of growth inhibition (relative to the vehicle control) against the log of the drug concentration at a specific time point (e.g., 24 hours).
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Spot Assay for Growth Inhibition (Qualitative)
This is a simpler method for visualizing growth inhibition on solid media.
Materials:
-
S. cerevisiae strain of interest
-
YPD or SC agar plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile water or saline
-
96-well plate or microcentrifuge tubes for serial dilutions
Procedure:
-
Prepare Yeast Culture:
-
Grow an overnight culture of the yeast strain as described in Protocol 1.
-
-
Prepare Agar Plates:
-
Prepare YPD or SC agar plates containing various concentrations of this compound. To do this, cool the autoclaved agar to ~55-60°C, then add the appropriate volume of this compound stock solution or DMSO (for control plates) and mix well before pouring the plates.
-
-
Prepare Serial Dilutions:
-
Adjust the overnight yeast culture to an OD600 of 1.0 in sterile water.
-
In a 96-well plate or microcentrifuge tubes, perform 10-fold serial dilutions of the yeast suspension (e.g., 10-1, 10-2, 10-3, 10-4).
-
-
Spotting:
-
Spot 5 µL of each dilution onto the control and drug-containing plates.
-
-
Incubation:
-
Incubate the plates at 30°C for 2-3 days.
-
-
Analysis:
-
Photograph the plates and compare the growth of the yeast at different dilutions on the drug-containing plates to the control plate.
-
Experimental Workflow
The following diagram illustrates a general workflow for investigating the effects of this compound in S. cerevisiae.
Figure 3: General Experimental Workflow.
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of Sch725674 (Dinaciclib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sch725674, also known as dinaciclib, is a potent and selective small-molecule inhibitor of cyclin-dependent kinases (CDKs), with primary activity against CDK1, CDK2, CDK5, and CDK9.[1][2] Its mechanism of action involves the disruption of the cell cycle and the induction of apoptosis in cancer cells, making it a promising candidate for cancer therapy.[3][4][5] These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy of this compound in vitro. The described assays are designed to assess its anti-proliferative activity, its effect on cell cycle progression, and its ability to induce programmed cell death.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting key CDKs that regulate cell cycle progression and transcription. Inhibition of CDK1 and CDK2 leads to cell cycle arrest, primarily at the G2/M phase, while inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), results in the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2.[4][6] This dual mechanism of cell cycle disruption and suppression of survival signals culminates in the induction of apoptosis, often through the mitochondrial pathway.[3]
Data Presentation
Table 1: Anti-proliferative Activity of this compound (Dinaciclib) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| A2780 | Ovarian Cancer | 4 | Thymidine Incorporation | [7] |
| OVCAR3 | Ovarian Cancer | 0.0138 µM (13.8 nM) | MTT Assay | [8] |
| SK-OV-3 | Ovarian Cancer | 0.0256 µM (25.6 nM) | MTT Assay | [8] |
| HO-8910 | Ovarian Cancer | 0.0312 µM (31.2 nM) | MTT Assay | [8] |
| A2780/CP | Ovarian Cancer (Cisplatin-resistant) | 0.0211 µM (21.1 nM) | MTT Assay | [8] |
| 1205Lu | Melanoma (BRAF V600E) | Not specified | Cell Growth | [9] |
| WM1366 | Melanoma (NRAS mutant) | Not specified | Cell Growth | [9] |
| Various Pediatric Cancer Cell Lines | Various | Median: 7.5 (Range: 3.4 - 11.2) | Cell Viability | [10] |
| DB | Not specified | Not specified | Resazurin-based | [11] |
| G-361 | Not specified | 0.016 µM (16 nM) | Calcein AM-based | [11] |
Table 2: Effect of this compound (Dinaciclib) on Cell Cycle Distribution in Cancer Cell Lines
| Cell Line | Treatment Concentration (nM) | Treatment Duration (hours) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| Raji (Lymphoma) | Not specified | Not specified | Decreased | Not specified | Increased | [4] |
| 1205Lu (Melanoma) | 30 | 12 | Not specified | Not specified | Increased | [9] |
| 1205Lu (Melanoma) | 30 | 24 | Not specified | Not specified | Increased | [9] |
| WM1366 (Melanoma) | 30 | 12 | Not specified | Not specified | Increased | [9] |
| WM1366 (Melanoma) | 30 | 24 | Not specified | Not specified | Increased | [9] |
Table 3: Induction of Apoptosis by this compound (Dinaciclib) in Cancer Cell Lines
| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | % Apoptotic Cells (Annexin V+) | Reference |
| A2780 (Ovarian Cancer) | 0.003 | 48 | Increased | [8] |
| A2780 (Ovarian Cancer) | 0.01 | 48 | Increased | [8] |
| A2780 (Ovarian Cancer) | 0.03 | 48 | Increased | [8] |
| A2780 (Ovarian Cancer) | 0.1 | 48 | Increased | [8] |
| OVCAR3 (Ovarian Cancer) | 0.003 | 48 | Increased | [8] |
| OVCAR3 (Ovarian Cancer) | 0.01 | 48 | Increased | [8] |
| OVCAR3 (Ovarian Cancer) | 0.03 | 48 | Increased | [8] |
| OVCAR3 (Ovarian Cancer) | 0.1 | 48 | Increased | [8] |
| Melanoma Cell Lines (BRAF V600E and NRAS mutant) | 0.03 | 48 | Increased | [9] |
Experimental Protocols
Cell Proliferation Assay (MTS Assay)
This protocol is for determining the anti-proliferative effect of this compound using a colorimetric MTS-based assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (Dinaciclib)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
This compound (Dinaciclib)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V Staining
This protocol details the detection of apoptosis using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
This compound (Dinaciclib)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with different concentrations of this compound or vehicle control for the specified duration (e.g., 48 hours).
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Visualizations
Caption: Mechanism of action of this compound (Dinaciclib).
Caption: Experimental workflow for testing this compound efficacy.
References
- 1. Dinaciclib (SCH 727965), a novel and potent cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dinaciclib | SCH 727965 | CDK inhibitor | TargetMol [targetmol.com]
- 3. The cyclin-dependent kinase inhibitor SCH 727965 (dinacliclib) induces the apoptosis of osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Initial Testing (Stage 1) of the Cyclin Dependent Kinase Inhibitor SCH 727965 (Dinaciclib) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes for High-Throughput Screening with Dinaciclib (SCH727965)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinaciclib, also identified as SCH727965, is a potent, small-molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] It demonstrates high selectivity for CDK1, CDK2, CDK5, and CDK9, which are crucial regulators of cell cycle progression and transcription.[2][3][4] The primary mode of action of dinaciclib involves the induction of cell cycle arrest and apoptosis in cancerous cells, positioning it as a significant compound for high-throughput screening (HTS) campaigns.[2][3][5] These campaigns may focus on the discovery of new anticancer therapeutics or the investigation of CDK's role in cellular functions. This document offers comprehensive application notes and protocols for the effective use of dinaciclib in HTS.
Mechanism of Action
The anticancer properties of dinaciclib are a result of its inhibitory effects on key CDKs:
-
Cell Cycle Arrest : By targeting CDK1 and CDK2, dinaciclib effectively halts the cell cycle at both the G1/S and G2/M transition points, thereby inhibiting cellular proliferation.[2][5][6]
-
Transcriptional Inhibition : Dinaciclib's inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), leads to a decrease in the phosphorylation of RNA polymerase II.[3] This, in turn, reduces the expression of anti-apoptotic proteins with short half-lives, such as MCL-1.[7]
-
Induction of Apoptosis : The dual impact of cell cycle arrest and the suppression of anti-apoptotic proteins culminates in the activation of programmed cell death, or apoptosis.[3][5][8] Dinaciclib has been observed to activate both caspase-8 and caspase-9, key executioners of the apoptotic pathway.[3][8]
Signaling Pathways Modulated by Dinaciclib
Dinaciclib's primary molecular targets are the CDKs, which play a central role in orchestrating the cell cycle. Its inhibitory action disrupts the signaling cascades that govern cell growth and survival.
-
CDK-Mediated Cell Cycle Regulation : Dinaciclib directly impedes the progression of the cell cycle by inhibiting the kinase activity of CDK/cyclin complexes. This action prevents the phosphorylation of crucial substrates necessary for cell cycle phase transitions, including the retinoblastoma protein (Rb).[3]
-
Apoptosis Induction Pathway : By diminishing the expression of anti-apoptotic proteins like MCL-1, dinaciclib promotes a cellular environment conducive to apoptosis.[7] The execution of this process is carried out through the activation of the caspase cascade.[5]
-
Other Implicated Pathways : Scientific investigations have revealed that dinaciclib's influence extends to other significant signaling pathways, including the Wnt/β-catenin pathway.[9]
Data Presentation
Table 1: In Vitro Inhibitory Activity of Dinaciclib
| Target | IC50 (nM) | Assay Type |
| CDK1 | 3 | Cell-free[3] |
| CDK2 | 1 | Cell-free[3] |
| CDK5 | 1 | Cell-free[3] |
| CDK9 | 4 | Cell-free[3] |
| CDK4 | 100 | Cell-free[4] |
| GSK3β | 800 | Cell-free[4] |
| ERK2 | 4100 | Cell-free[4] |
Table 2: Cellular Activity of Dinaciclib in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay |
| A2780 | Ovarian Carcinoma | 4 | Thymidine Incorporation[3] |
| SKOV-3 | Ovarian Cancer | 15 | Cell Viability[6] |
| Various | Chronic Lymphocytic Leukemia | < 1000 (superior to flavopiridol) | Apoptosis[10] |
| Raji | Lymphoma | Dose-dependent decrease in proliferation | Colony Formation[5] |
Experimental Protocols
Protocol 1: Cell Viability Assay for High-Throughput Screening
This protocol provides a standardized method for evaluating the impact of dinaciclib on the viability of cancer cells using a 96-well or 384-well plate format, which is ideal for HTS.
Materials:
-
Cancer cell line of interest (e.g., A2780, SKOV-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS)
-
Dinaciclib stock solution (e.g., 10 mM in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS, or resazurin-based assays)
-
96-well or 384-well clear-bottom, tissue culture-treated plates
-
Multichannel pipette or automated liquid handling system
-
Plate reader with capabilities for measuring luminescence, absorbance, or fluorescence
Procedure:
-
Cell Seeding:
-
Harvest and count the cells using a standard cell counting method.
-
Dispense the cells into microplates at a pre-optimized density (for instance, 5,000 cells per well in a 96-well plate) in 100 µL of complete medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to facilitate cell attachment.
-
-
Compound Administration:
-
Prepare a series of dinaciclib dilutions in complete medium. For an initial screening, a concentration range of 1 nM to 10 µM is recommended.
-
Designate wells for vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Gently aspirate the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of dinaciclib.
-
Incubate the plates for a specified duration, typically 72 hours.
-
-
Assay and Data Collection:
-
Allow the plates and the cell viability reagent to reach room temperature.
-
Add the cell viability reagent to all wells as per the manufacturer's guidelines.
-
Incubate for the duration recommended by the manufacturer to ensure optimal signal development.
-
Measure the signal (luminescence, absorbance, or fluorescence) with a compatible plate reader.
-
-
Data Analysis:
-
Correct for background by subtracting the signal from wells containing only medium.
-
Normalize the readings against the vehicle control, which represents 100% viability.
-
Generate a dose-response curve by plotting the percentage of cell viability against the logarithm of the dinaciclib concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Protocol 2: Apoptosis Assay using Caspase-Glo® 3/7 Assay
This protocol details the procedure for quantifying the activity of caspase-3 and -7, which are key indicators of apoptosis induced by dinaciclib.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Dinaciclib stock solution
-
Caspase-Glo® 3/7 Assay reagent
-
White-walled, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the cell seeding and compound administration steps as outlined in the Cell Viability Assay protocol, but use white-walled plates designed for luminescence-based assays. The typical incubation period for apoptosis induction is between 24 and 48 hours.
-
-
Assay and Data Acquisition:
-
Bring the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Ensure thorough mixing by placing the plate on a shaker for 30 seconds at a low speed.
-
Incubate the plate at room temperature for 1 to 2 hours, shielded from light.
-
Measure the luminescence with a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Present the data as the fold-change in caspase activity in relation to the vehicle control.
-
Mandatory Visualization
Caption: Dinaciclib's impact on the cell cycle signaling pathway.
Caption: Dinaciclib's induction of apoptosis via CDK9 inhibition.
Caption: High-throughput screening workflow for cell viability.
References
- 1. Dinaciclib - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dinaciclib as an effective pan-cyclin dependent kinase inhibitor in platinum resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Pro-survival signal inhibition by CDK inhibitor dinaciclib in Chronic Lymphocytic Leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The multi-CDK inhibitor dinaciclib reverses bromo- and extra-terminal domain (BET) inhibitor resistance in acute myeloid leukemia via inhibition of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
Application Notes and Protocols for the Analysis of Sch725674 by Liquid Chromatography
Disclaimer: Publicly available, specific liquid chromatography methods for the analysis of Sch725674 are limited. The following application notes and protocols are based on established principles of method development for small molecule pharmaceuticals and are intended as a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
This compound is a novel compound requiring robust and sensitive analytical methods for its quantification in various matrices, crucial for pharmacokinetic, pharmacodynamic, and quality control studies. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are powerful techniques for this purpose, offering high selectivity, sensitivity, and accuracy. This document provides a generalized framework for developing and validating such methods.
Analyte Properties and Considerations
A critical first step in method development is to understand the physicochemical properties of this compound. Key parameters include:
-
Molecular Weight and Structure: Influences ionization efficiency in mass spectrometry and chromatographic retention.
-
Solubility: Dictates the choice of solvents for sample preparation and the mobile phase.
-
pKa: Determines the ionization state of the molecule at a given pH, which is crucial for optimizing chromatographic separation on reverse-phase columns.
-
UV Absorbance Spectrum: Essential for method development with a UV detector, guiding the selection of an appropriate detection wavelength.
Recommended Analytical Approaches
For the analysis of a novel compound like this compound, two primary liquid chromatography approaches are recommended:
-
HPLC with UV Detection: A robust and widely available technique suitable for quality control and analysis of bulk drug substances or high-concentration formulations.
-
UPLC-MS/MS: The gold standard for bioanalysis (e.g., in plasma, tissue) due to its superior sensitivity, selectivity, and speed.[1][2]
Experimental Protocols
Protocol 1: HPLC Method Development for this compound
This protocol outlines a systematic approach to developing a reverse-phase HPLC method.
Objective: To achieve adequate separation of this compound from potential impurities and degradation products with good peak shape and sensitivity.
Materials and Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.
-
Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH).
-
HPLC-grade water.
-
Buffers and additives: Formic acid, trifluoroacetic acid (TFA), ammonium acetate, ammonium formate.
Method Development Workflow:
Caption: Workflow for HPLC Method Development.
Procedure:
-
Initial Column and Mobile Phase Screening:
-
Start with a C18 column.
-
Screen different mobile phase compositions, for instance, Acetonitrile:Water and Methanol:Water, both with 0.1% formic acid.
-
Perform a generic gradient elution (e.g., 5% to 95% organic over 20 minutes) to determine the approximate retention time of this compound.
-
-
Mobile Phase pH Optimization:
-
Based on the pKa of this compound, evaluate the effect of mobile phase pH on retention and peak shape. For acidic compounds, a lower pH (e.g., 2-3) is generally preferred, while for basic compounds, a neutral or slightly higher pH might be beneficial.
-
-
Gradient and Isocratic Elution Optimization:
-
Refine the gradient slope to ensure good separation of the main peak from any impurities.
-
If feasible, develop an isocratic method for faster run times and simpler operation, particularly for quality control applications.[3]
-
-
Flow Rate and Temperature Optimization:
-
Adjust the flow rate (typically 0.8 - 1.5 mL/min for a 4.6 mm ID column) and column temperature (e.g., 25-40 °C) to fine-tune the separation and improve peak efficiency.
-
Data Presentation:
Table 1: Typical HPLC Method Development Parameters
| Parameter | Typical Range/Options |
| Column Chemistry | C18, C8, Phenyl-Hexyl |
| Column Dimensions | 150 x 4.6 mm, 250 x 4.6 mm |
| Particle Size | 3.5 µm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid, 0.1% TFA, or 10 mM Ammonium Acetate/Formate |
| Mobile Phase B | Acetonitrile, Methanol |
| Flow Rate | 0.8 - 1.5 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV, at λmax of this compound |
| Injection Volume | 5 - 20 µL |
Protocol 2: UPLC-MS/MS Method for this compound in a Biological Matrix (e.g., Plasma)
This protocol is designed for the sensitive and selective quantification of this compound in complex biological matrices.
Objective: To develop a rapid, sensitive, and selective UPLC-MS/MS method for the determination of this compound in plasma.
Materials and Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
UPLC column (e.g., C18, HSS T3, 50-100 mm x 2.1 mm, <2 µm particle size).[1]
-
LC-MS grade solvents and additives.
-
Internal Standard (IS): A structurally similar, stable isotope-labeled version of this compound is ideal. If unavailable, another compound with similar chromatographic and ionization properties can be used.
Method Development Workflow:
Caption: UPLC-MS/MS Method Development Workflow.
Procedure:
-
Mass Spectrometer Tuning and Optimization:
-
Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion (parent mass).
-
Perform a product ion scan to identify the most abundant and stable fragment ions.
-
Optimize MS parameters (e.g., collision energy, cone voltage) to maximize the signal for the selected multiple reaction monitoring (MRM) transitions.
-
-
Chromatographic Method Development:
-
Select a suitable UPLC column. Shorter columns (e.g., 50 mm) are often used for high-throughput analysis.
-
Develop a fast gradient to elute the analyte quickly while ensuring separation from matrix components. Typical run times are 2-5 minutes.[1]
-
Mobile phases are similar to HPLC but must be volatile for MS compatibility (e.g., formic acid, ammonium formate).
-
-
Sample Preparation:
-
For plasma samples, protein precipitation is a common and straightforward extraction method.[2]
-
Protein Precipitation Protocol:
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate for injection.
-
-
Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary for cleaner extracts and improved sensitivity.[4]
-
Data Presentation:
Table 2: Typical UPLC-MS/MS Method Parameters
| Parameter | Typical Range/Options |
| Column Chemistry | Acquity UPLC HSS T3, C18 |
| Column Dimensions | 50 x 2.1 mm, 100 x 2.1 mm |
| Particle Size | 1.7 µm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 - 0.6 mL/min |
| Gradient | Fast gradient, e.g., 5% to 95% B in 2 minutes |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Method Validation
Once a method is developed, it must be validated to ensure it is fit for its intended purpose. Key validation parameters are summarized below.
Table 3: Method Validation Parameters and Acceptance Criteria (based on FDA/ICH Guidelines)
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of test results to the true value. | Mean recovery of 85-115% (for bioanalysis) |
| Precision | The degree of agreement among individual test results. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10; within accuracy/precision limits |
| Selectivity/Specificity | The ability to assess the analyte in the presence of interfering components. | No significant interfering peaks at the analyte retention time |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions. | Analyte concentration within ±15% of the initial value |
Signaling Pathways and Logical Relationships
The analytical method is a critical component in the broader context of drug development, from discovery to clinical trials.
Caption: Role of Bioanalysis in Drug Development.
References
- 1. UPLC/MS/MS assay for the simultaneous determination of seven antibiotics in human serum-Application to pediatric studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a rapid and sensitive UPLC-MS/MS assay for simultaneous quantitation of Vorolanib and its metabolite in human plasma and application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Automated Synthesis of Sch725674 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a conceptual automated synthesis workflow for the 14-membered macrolide antifungal agent, Sch725674. While a fully automated synthesis of this compound has not been explicitly detailed in the literature, this document outlines a plausible strategy based on established manual total synthesis routes and the capabilities of modern automated synthesis platforms. Detailed protocols for the key chemical transformations are provided, alongside a discussion of strategies for the generation of analogs.
Introduction to this compound
This compound is a 14-membered macrolide natural product isolated from Aspergillus sp. that has demonstrated antifungal activity against Saccharomyces cerevisiae and Candida albicans[1]. Its complex structure, featuring multiple stereocenters, presents a significant synthetic challenge. The development of an automated synthesis protocol for this compound and its analogs would enable rapid access to this and related compounds for further biological evaluation and structure-activity relationship (SAR) studies.
Chemical Structure of this compound:
Proposed Automated Synthesis Workflow
The proposed automated synthesis of this compound is envisioned as a modular process, leveraging a liquid-handling automated synthesis platform capable of performing sequential reactions, purifications, and reagent additions. The overall strategy is based on a convergent synthesis, where two key fragments are synthesized and then coupled, followed by macrocyclization and final deprotection steps.
Caption: Proposed automated synthesis workflow for this compound.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the proposed automated synthesis of this compound. These values are based on typical yields and purities for the classes of reactions mentioned and serve as a benchmark for optimization.
| Step | Reaction Type | Starting Material (mg) | Product (mg) | Yield (%) | Purity (%) |
| Fragment A Synthesis | |||||
| 1 | Asymmetric Aldol | 100 | 85 | 85 | >95 |
| 2 | Silyl Protection | 85 | 82 | 96 | >98 |
| Fragment B Synthesis | |||||
| 3 | Dithiane Alkylation | 120 | 105 | 87 | >95 |
| 4 | Stereoselective Reduction | 105 | 98 | 93 | >97 |
| Assembly & Final Steps | |||||
| 5 | Cross-Metathesis | 82 (A), 98 (B) | 145 | 80 | >90 |
| 6 | Deprotection | 145 | 138 | 95 | >98 |
| 7 | Yamaguchi Macrolactonization | 138 | 90 | 65 | >95 |
| 8 | Final Deprotection | 90 | 75 | 83 | >99 |
Experimental Protocols
The following are detailed experimental protocols for the key manual synthesis steps that would be adapted for an automated platform.
Protocol 1: Dithiane Alkylation for Fragment Coupling
This protocol describes the step-wise dithiane alkylation to assemble the upper and lower fragments of the molecule.
Materials:
-
Fragment A (aldehyde)
-
1,3-Propanedithiol
-
Boron trifluoride etherate (BF3·OEt2)
-
Dichloromethane (DCM)
-
n-Butyllithium (n-BuLi)
-
Fragment B (alkyl halide)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve Fragment A in DCM and cool to 0 °C.
-
Add 1,3-propanedithiol followed by BF3·OEt2 and stir for 2 hours.
-
Quench the reaction with saturated NaHCO3 and extract with DCM.
-
Dry the organic layer over MgSO4, filter, and concentrate in vacuo to yield the dithiane-protected fragment.
-
Dissolve the dithiane intermediate in anhydrous THF and cool to -78 °C.
-
Add n-BuLi dropwise and stir for 1 hour.
-
Add a solution of Fragment B in anhydrous THF and allow the reaction to warm to room temperature overnight.
-
Quench with saturated NaHCO3 and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 2: Ring-Closing Metathesis (RCM) for Macrolactonization
This protocol outlines the use of RCM to form the 14-membered macrocycle.
Materials:
-
Seco-acid precursor with terminal alkenes
-
Grubbs' second-generation catalyst
-
Dichloromethane (DCM), anhydrous and degassed
-
Argon atmosphere
Procedure:
-
Dissolve the seco-acid precursor in a large volume of degassed DCM to achieve high dilution conditions (e.g., 0.001 M).
-
Bubble argon through the solution for 30 minutes.
-
Add Grubbs' second-generation catalyst (e.g., 5 mol%) and stir the reaction mixture under an argon atmosphere at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography to yield the macrolactone.
Protocol 3: Yamaguchi Macrolactonization
This is an alternative protocol for the macrocyclization step.
Materials:
-
Seco-acid precursor
-
2,4,6-Trichlorobenzoyl chloride
-
Triethylamine (Et3N)
-
4-Dimethylaminopyridine (DMAP)
-
Toluene, anhydrous
Procedure:
-
Dissolve the seco-acid precursor in anhydrous toluene.
-
Add Et3N and 2,4,6-trichlorobenzoyl chloride and stir at room temperature for 2 hours.
-
In a separate flask, prepare a solution of DMAP in a large volume of anhydrous toluene under high dilution conditions.
-
Slowly add the mixed anhydride solution to the DMAP solution via a syringe pump over several hours.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the reaction mixture and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Synthesis of this compound Analogs
The modular nature of the proposed automated synthesis allows for the generation of analogs by introducing modified building blocks (Fragments A and B).
Strategies for Analog Synthesis:
-
Modification of the side chain: Different alkyl halides can be used in the dithiane alkylation step (Protocol 1) to vary the length and functionality of the side chain at C13.
-
Modification of the macrolactone core: The stereocenters and functional groups within Fragments A and B can be altered through the use of different starting materials and synthetic transformations in the initial automated synthesis modules.
-
Post-synthesis modification: The hydroxyl groups on the final this compound molecule can be functionalized (e.g., acylation, etherification) to produce a library of analogs.
Mechanism of Action: Inhibition of Fungal Protein Synthesis
This compound, as a 14-membered macrolide, is proposed to exert its antifungal effect by inhibiting protein synthesis in fungal cells. This occurs through its binding to the 50S subunit of the fungal ribosome, which sterically hinders the elongation of the polypeptide chain.
Caption: Proposed mechanism of action of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Sch725674 Solubility in Aqueous Solutions
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility challenges with the macrocyclic compound Sch725674 in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues faced during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have low aqueous solubility?
A1: this compound is a macrocyclic natural product. Molecules of this class often exhibit poor water solubility due to their large, often hydrophobic, structures. Many macrocycles are "chameleonic," meaning they can change conformation to expose polar groups in aqueous environments but bury them in nonpolar environments like cell membranes. While this property can be advantageous for membrane permeability, it can also contribute to low intrinsic aqueous solubility.
Q2: I'm observing precipitation when I dilute my DMSO stock of this compound into an aqueous buffer. What is happening?
A2: This is a common phenomenon for compounds with low aqueous solubility. This compound is likely highly soluble in a polar aprotic solvent like DMSO. When this stock solution is introduced into an aqueous buffer, the dramatic change in solvent polarity causes the compound to crash out of solution and form a precipitate. This is often referred to as "salting out" or precipitation.
Q3: What are the initial steps I should take to improve the solubility of this compound in my aqueous experimental buffer?
A3: A systematic approach is recommended. Start by trying to modify your buffer conditions. Key parameters to investigate include pH and the use of co-solvents. It is also crucial to determine the maximum tolerable concentration of your organic solvent (e.g., DMSO) in your specific assay, as this will dictate your dilution strategy.
Troubleshooting Guides
Issue 1: Precipitation Upon Dilution of DMSO Stock
Problem: My this compound, dissolved in 100% DMSO, precipitates immediately upon dilution into my phosphate-buffered saline (PBS) at pH 7.4.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Steps:
-
Lower Final DMSO Concentration: Aim for the lowest possible final DMSO concentration that your experiment can tolerate (ideally <1%). This may require preparing a more dilute initial stock if your final desired concentration of this compound is low enough.
-
Introduce Co-solvents: The addition of a co-solvent to your aqueous buffer can increase the solubility of hydrophobic compounds. The choice of co-solvent will be assay-dependent.
Co-solvent Typical Starting Concentration Considerations Ethanol 1-5% (v/v) Can affect enzyme activity and cell viability. Polyethylene Glycol (PEG 300/400) 5-10% (v/v) Generally well-tolerated in many biological assays. Cyclodextrins (e.g., HP-β-CD) 1-5% (w/v) Can encapsulate the drug, potentially affecting its activity. -
Use of Surfactants: Non-ionic surfactants can help to keep hydrophobic compounds in solution by forming micelles.
Surfactant Typical Starting Concentration Tween-20 0.01-0.1% (v/v) Pluronic F-68 0.02-0.2% (w/v) -
Sonication: Applying ultrasonic energy can help to break down compound aggregates and facilitate dissolution. Use a bath sonicator for gentle treatment or a probe sonicator for more intense energy input, being mindful of potential sample heating.
Issue 2: Preparing an Aqueous Stock Solution of this compound
Problem: I need to prepare a stock solution of this compound directly in an aqueous buffer for my experiment, but it won't dissolve.
Experimental Protocol: pH-Dependent Solubility Screen
This protocol outlines a method to determine the optimal pH for dissolving this compound in an aqueous buffer.
Materials:
-
This compound powder
-
A series of buffers with varying pH (e.g., citrate for pH 4-6, phosphate for pH 6-8, borate for pH 8-10)
-
Vortex mixer
-
Bath sonicator
-
Microcentrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare a saturated solution of this compound in each buffer by adding an excess of the compound to a known volume of buffer.
-
Vortex the samples vigorously for 2 minutes.
-
Sonicate the samples in a bath sonicator for 30 minutes at room temperature.
-
Equilibrate the samples by rotating them at room temperature for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard curve).
Data Presentation:
| Buffer System | pH | Measured Solubility (µg/mL) |
| Citrate | 4.0 | Hypothetical Value 1 |
| Citrate | 5.0 | Hypothetical Value 2 |
| Phosphate | 6.0 | Hypothetical Value 3 |
| Phosphate | 7.0 | Hypothetical Value 4 |
| Borate | 8.0 | Hypothetical Value 5 |
| Borate | 9.0 | Hypothetical Value 6 |
This data will help identify the pH at which this compound exhibits the highest solubility.
Signaling Pathway Considerations
The specific biological target and signaling pathway of this compound are not well-defined in publicly available literature. As a macrocyclic compound, it may interact with a variety of protein targets, potentially interfering with protein-protein interactions or binding to enzymatic active sites. When a specific pathway is identified, the following generalized diagram illustrates how a small molecule inhibitor like this compound might function.
Caption: Generalized signaling pathway showing potential inhibition by this compound.
Technical Support Center: Optimizing Ibrexafungerp (Sch725674) Concentration for Antifungal Assays
Welcome to the technical support center for Ibrexafungerp (formerly Sch725674). This resource provides researchers, scientists, and drug development professionals with detailed guides and answers to frequently asked questions regarding the use of Ibrexafungerp in antifungal susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Ibrexafungerp (this compound)?
A1: Ibrexafungerp is a first-in-class triterpenoid antifungal agent. It functions by inhibiting the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan, a critical structural polymer in the fungal cell wall. This disruption of the cell wall integrity leads to fungal cell lysis and death. While its target is the same as the echinocandin class of antifungals, Ibrexafungerp binds to a different site on the glucan synthase enzyme complex. This distinct binding site allows it to retain activity against some echinocandin-resistant fungal strains.
Q2: What is the recommended starting concentration range for Ibrexafungerp in an antifungal assay?
A2: The optimal concentration of Ibrexafungerp depends heavily on the fungal species and strain being tested. Based on extensive in vitro testing, a common concentration range for broth microdilution assays is 0.008 to 8 mg/L. For initial screening, testing a broad range of serial dilutions (e.g., eleven 2-fold dilutions from 8 mg/L down to 0.008 mg/L) is recommended to determine the Minimum Inhibitory Concentration (MIC) or Minimum Effective Concentration (MEC).
Q3: How should I prepare the stock solution of Ibrexafungerp?
A3: Ibrexafungerp powder should be dissolved in 100% Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM or as specified by the manufacturer).[1][2] It is crucial to use newly opened, high-quality DMSO, as hygroscopic (water-absorbing) DMSO can significantly impact the compound's solubility.[2] If precipitation occurs, gentle warming and/or ultrasonication can aid dissolution. The stock solution should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: Which standardized protocol should I follow for susceptibility testing?
A4: For reproducible and comparable results, it is highly recommended to follow established guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
For yeasts (Candida spp.), refer to CLSI document M27 or the EUCAST E.Def 7.3.1/7.3.2 protocol.[3][4][5][6]
-
For filamentous fungi (Aspergillus spp.), refer to CLSI document M38 .[3][7]
These documents provide detailed instructions on medium preparation (typically RPMI 1640), inoculum preparation, incubation conditions, and endpoint determination.
Troubleshooting Guide
Issue 1: No fungal inhibition observed, even at high concentrations.
-
Possible Cause 1: Compound Solubility. Ibrexafungerp may have precipitated out of the solution.
-
Solution: Ensure the DMSO concentration in the final assay medium does not exceed a level that affects fungal growth (typically ≤1%). When diluting the stock solution into the aqueous assay medium, ensure rapid and thorough mixing. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 2: Intrinsic Resistance. The fungal species you are testing may have intrinsic resistance to glucan synthase inhibitors. For example, Ibrexafungerp has been shown to be largely inactive against Aspergillus alliaceus.[8]
-
Solution: Review literature for the expected susceptibility of your target species. Include known susceptible (quality control) strains in your assay to validate the experimental setup.
-
-
Possible Cause 3: Inoculum Effect. An excessively high concentration of fungal cells can overwhelm the antifungal agent.
-
Solution: Carefully standardize your inoculum according to CLSI or EUCAST guidelines (e.g., 0.5–2.5 × 105 CFU/mL for yeasts).[5]
-
Issue 2: High variability or poor reproducibility between experiments.
-
Possible Cause 1: Inconsistent Inoculum. Variation in the starting cell density is a common source of variability.
-
Solution: Use a spectrophotometer or hemocytometer to accurately quantify the fungal inoculum for each experiment. Prepare fresh inocula from cultures at a consistent growth phase.
-
-
Possible Cause 2: Endpoint Reading Subjectivity. For filamentous fungi, determining the MEC (the lowest concentration showing morphologically abnormal, compact hyphal growth) can be subjective. For yeasts, the CLSI/EUCAST endpoint is a ≥50% reduction in growth (turbidity) compared to the drug-free control, which can be difficult to judge by eye.[9]
-
Solution: Use a microplate reader to obtain quantitative absorbance (turbidity) readings. Have two independent researchers read plates visually. Include quality control strains with known MIC ranges to calibrate your readings.
-
-
Possible Cause 3: Edge Effects in Microplates. Evaporation from wells at the edge of a 96-well plate can concentrate the drug and media components, leading to skewed results.
-
Solution: Avoid using the outermost wells for experimental conditions. Instead, fill them with sterile water or medium to create a humidity barrier.
-
Data Presentation: In Vitro Activity of Ibrexafungerp
The following tables summarize the in vitro activity of Ibrexafungerp against common fungal pathogens, as determined by CLSI and EUCAST broth microdilution methods.
Table 1: Ibrexafungerp Activity against Candida Species
| Species | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Candida albicans | 0.016 – 0.5 | 0.06 - 0.125 | 0.125 - 0.5 |
| Candida glabrata | 0.016 – 8 | 0.25 - 0.5 | 1 - 2 |
| Candida parapsilosis | 0.12 – 0.25 | 0.25 | 0.25 |
| Candida tropicalis | 0.06 – ≥8 | 0.5 | 2 |
| Candida krusei | 0.5 – 1 | 0.5 | 1 |
| Candida auris | 0.06 – 2 | 0.5 | 1 |
(Data compiled from multiple sources reporting EUCAST and CLSI methodologies).[1][3][4][10]
Table 2: Ibrexafungerp Activity against Aspergillus Species
| Species | MEC Range (mg/L) | MEC₅₀ (mg/L) | MEC₉₀ (mg/L) |
| Aspergillus fumigatus | ≤0.03 – 0.5 | 0.03 - 0.06 | 0.06 - 0.12 |
| Aspergillus flavus | ≤0.03 – 0.25 | 0.06 | 0.12 |
| Aspergillus niger | ≤0.03 – 0.5 | 0.06 | 0.12 |
| Aspergillus terreus | ≤0.03 – 0.25 | 0.06 | 0.12 |
(Data compiled from sources reporting EUCAST and CLSI methodologies. For Aspergillus, the endpoint is the Minimum Effective Concentration (MEC)).[8][11]
Experimental Protocols & Visualizations
Protocol: Broth Microdilution Antifungal Susceptibility Assay (Adapted from CLSI M27/M38)
-
Preparation of Ibrexafungerp Plates:
-
Prepare a stock solution of Ibrexafungerp in 100% DMSO.
-
Perform serial 2-fold dilutions of the stock solution in the assay medium (RPMI 1640 buffered with MOPS).
-
Dispense 100 µL of each concentration into the wells of a 96-well microtiter plate. This creates the final drug concentrations (e.g., 0.008 to 8 mg/L).
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).
-
Prepare a cell suspension in sterile saline from a fresh culture.
-
Adjust the suspension to the desired concentration using a spectrophotometer (to a turbidity equivalent to a 0.5 McFarland standard).
-
Dilute this adjusted suspension in the assay medium to achieve the final target inoculum density (e.g., 0.5–2.5 × 105 CFU/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well of the drug-containing microtiter plate.
-
Include a drug-free well as a positive growth control and an un-inoculated well as a sterility control.
-
Incubate the plates at 35°C for 24-48 hours, depending on the organism.
-
-
Endpoint Determination:
-
Yeasts (MIC): The MIC is the lowest drug concentration that causes a ≥50% reduction in turbidity compared to the growth control. This can be assessed visually or by reading absorbance at 530 nm.
-
Molds (MEC): The MEC is the lowest drug concentration at which a significant morphological change (e.g., small, compact, abnormal hyphae) is observed compared to the abundant growth in the control well. This is typically determined by microscopic observation or careful visual inspection.
-
Diagrams
Caption: A generalized workflow for determining antifungal susceptibility.
Caption: Ibrexafungerp inhibits the fungal cell wall synthesis pathway.
Caption: A decision tree for troubleshooting common assay issues.
References
- 1. Frontiers | In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study [frontiersin.org]
- 2. glpbio.com [glpbio.com]
- 3. scynexis.com [scynexis.com]
- 4. In Vitro Activity of Ibrexafungerp (SCY-078) against Candida auris Isolates as Determined by EUCAST Methodology and Comparison with Activity against C. albicans and C. glabrata and with the Activities of Six Comparator Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of ibrexafungerp against clinically relevant echinocandin-resistant Candida strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 8. mdpi.com [mdpi.com]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EUCAST Ibrexafungerp MICs and Wild-Type Upper Limits for Contemporary Danish Yeast Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P-1096. Activity of Ibrexafungerp and Comparator Antifungals Tested against Candida and Aspergillus Isolates Collected from Invasive Infections in a Global Surveillance Program in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid degradation of Sch725674 in experiments
This technical support center provides guidance on the proper handling, storage, and use of Sch725674 to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored as a powder at -20°C for up to 2 years[1].
Q2: How should I store this compound in solution?
Stock solutions of this compound in DMSO can be stored at 4°C for up to 2 weeks or at -80°C for up to 6 months[1]. For optimal stability, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles[2].
Q3: What solvents are compatible with this compound?
While specific compatibility data for a wide range of solvents is limited, this compound is soluble in DMSO for the preparation of stock solutions[1]. For aqueous buffers, it is crucial to assess the stability of the compound at the desired pH and buffer composition, as pH can significantly impact the stability of small molecules[3][4][5][6].
Q4: Is this compound sensitive to light or temperature?
Troubleshooting Guide
Issue: I am observing a decrease in the activity of this compound in my experiments.
| Potential Cause | Troubleshooting Steps |
| Improper Storage | - Verify that the solid compound has been stored at -20°C. - Confirm that stock solutions in DMSO have been stored at 4°C for no longer than 2 weeks or at -80°C for no longer than 6 months[1]. - Ensure that solutions have not been subjected to multiple freeze-thaw cycles. |
| Solution Instability | - Prepare fresh working solutions from a new stock aliquot for each experiment. - If using aqueous buffers, evaluate the stability of this compound at the specific pH and temperature of your assay. The stability of compounds in aqueous solutions can be pH-dependent[4][5][6]. - Consider the possibility of interactions with other components in your experimental medium. |
| Degradation during Experiment | - Minimize the exposure of the compound to ambient light and temperature during experimental setup and execution. - If possible, include a positive control with a freshly prepared solution of this compound to compare activities. |
Issue: I am seeing inconsistent results between experiments.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Solution Preparation | - Ensure accurate and consistent weighing of the solid compound and solvent volumes. - Use a calibrated pipette for all liquid handling steps. |
| Variability in Experimental Conditions | - Maintain consistent incubation times, temperatures, and pH across all experiments. - Monitor for and control any potential sources of variability in your assay system. |
| Lot-to-Lot Variability | - If you suspect variability between different batches of the compound, contact the supplier for information and consider performing a side-by-side comparison of the lots. |
Quantitative Data Summary
Currently, specific quantitative data on the degradation kinetics of this compound under various conditions is not publicly available. The following table summarizes the known stability information.
| Form | Solvent | Storage Temperature | Stability Duration |
| Powder | N/A | -20°C | 2 years[1] |
| Solution | DMSO | 4°C | 2 weeks[1] |
| Solution | DMSO | -80°C | 6 months[1] |
Experimental Protocols
Protocol for Assessing this compound Stability in an Aqueous Buffer
This protocol provides a general framework for evaluating the stability of this compound in a specific aqueous buffer.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Preparation of Working Solutions: Dilute the stock solution into the aqueous buffer of interest to the final desired concentration. Prepare a sufficient volume for sampling at multiple time points.
-
Incubation: Incubate the working solution under the desired experimental conditions (e.g., specific temperature and light exposure).
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the working solution. Immediately stop any potential degradation by freezing the sample at -80°C or by mixing with a quenching solution if appropriate.
-
Analysis: Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the amount of intact this compound remaining.
-
Data Analysis: Plot the concentration of intact this compound as a function of time to determine the degradation rate.
Visualizations
Caption: A troubleshooting decision tree for investigating the potential degradation of this compound.
Caption: A workflow diagram for the recommended handling and storage of this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-formulation and chemical stability studies of penethamate, a benzylpenicillin ester prodrug, in aqueous vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Temperature-Sensitive Contact Modes Allosterically Gate TRPV3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Novel Compounds in Laboratory Solvents
Disclaimer: Specific stability data for Sch725674 in various laboratory solvents is not publicly available. This guide provides a general framework and best practices for researchers to assess the stability of novel compounds like this compound in their own laboratory settings. The principles and protocols described are based on established guidelines for pharmaceutical stability testing.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: Where can I find stability data for this compound?
A1: Currently, detailed stability profiles of this compound in common laboratory solvents are not widely published. Researchers are advised to perform their own stability assessments to determine the optimal solvent and storage conditions for their specific experimental needs. This guide provides a starting point for designing and conducting such studies.
Q2: What factors can influence the stability of a compound in solution?
A2: The stability of a compound in solution is influenced by a variety of environmental factors.[1][4] These include:
-
Solvent Type: The chemical properties of the solvent (e.g., polarity, pH) can significantly impact a compound's degradation rate.[5][6]
-
Temperature: Higher temperatures generally accelerate chemical degradation.[2]
-
Light Exposure: Photosensitive compounds can degrade when exposed to light.[1]
-
pH of the Solution: The stability of ionizable compounds is often pH-dependent.
-
Presence of Oxygen: Oxidatively labile compounds will degrade in the presence of oxygen.
-
Concentration: In some cases, the concentration of the compound itself can affect its stability.
Q3: Which solvents should I consider for my initial stability studies?
A3: The choice of solvent will depend on the intended application. For in vitro assays, it is common to use a stock solution in a solvent like Dimethyl Sulfoxide (DMSO) which is then further diluted in aqueous media. It is crucial to assess the stability in both the stock solvent and the final assay medium. A general approach is to test stability in a range of commonly used laboratory solvents with varying polarities, such as:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Acetonitrile
-
Water (at different pH values)
-
Phosphate-Buffered Saline (PBS)
Q4: How should I store my stock solutions?
A4: As a general guideline, stock solutions of novel compounds should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light to minimize degradation. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles.
Q5: What is an accelerated stability study?
A5: Accelerated stability studies are designed to increase the rate of chemical degradation by using exaggerated storage conditions, such as elevated temperatures.[2] These studies allow for a more rapid prediction of the compound's shelf-life under normal storage conditions.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time. | The compound may be degrading in the stock solution or assay medium. | Perform a stability study to determine the rate of degradation in the relevant solvents and under the experimental conditions. Prepare fresh solutions for each experiment if instability is confirmed. |
| Precipitate forms in the stock solution upon storage. | The compound may have poor solubility or be unstable at the storage temperature, leading to precipitation or degradation into insoluble products. | Try a different solvent or a lower concentration. Store at a different temperature (e.g., 4°C instead of -20°C if freezing causes precipitation). Always visually inspect solutions before use. |
| Loss of biological activity in an assay. | The compound may be degrading to an inactive form. | Assess the stability of the compound under the specific assay conditions (e.g., temperature, pH, presence of other reagents). Consider the impact of organic co-solvents on the stability and activity of other biological components in the assay.[6] |
Experimental Protocols
General Protocol for Assessing Compound Stability in Different Solvents
This protocol outlines a general method for determining the stability of a compound like this compound in various laboratory solvents using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
Compound of interest (e.g., this compound)
-
Selected laboratory solvents (e.g., DMSO, Ethanol, Acetonitrile, Water)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Incubators or water baths set to desired temperatures
-
Autosampler vials
2. Procedure:
-
Preparation of Stock Solutions:
-
Accurately weigh the compound and dissolve it in each of the selected solvents to a known concentration (e.g., 1 mg/mL).
-
Ensure the compound is fully dissolved. Sonication may be used if necessary.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, dilute an aliquot of each stock solution to a suitable concentration for HPLC analysis.
-
Analyze each sample by HPLC to determine the initial peak area or concentration. This will serve as the baseline (100% stability).
-
-
Stability Study Setup:
-
Aliquot the remaining stock solutions into separate vials for each time point and storage condition.
-
Store the vials under different conditions, for example:
-
Room Temperature (e.g., 25°C)
-
Refrigerated (e.g., 4°C)
-
Frozen (e.g., -20°C)
-
Accelerated conditions (e.g., 40°C)[2]
-
-
Protect samples from light if photosensitivity is suspected.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 24h, 48h, 72h, 1 week, 2 weeks, 1 month), retrieve one vial from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Dilute and analyze by HPLC using the same method as the initial analysis.
-
3. Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the initial (time zero) measurement.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Plot the percentage of compound remaining versus time for each solvent and storage condition.
Data Presentation
The results of the stability study can be summarized in a table for easy comparison.
Table 1: Hypothetical Stability of Compound X (1 mg/mL) in Different Solvents at Various Temperatures (% Remaining)
| Solvent | Storage Temp. | 24 hours | 7 days | 30 days |
| DMSO | -20°C | 100% | 99% | 98% |
| 4°C | 99% | 97% | 92% | |
| 25°C | 95% | 85% | 65% | |
| Ethanol | -20°C | 100% | 99% | 99% |
| 4°C | 99% | 98% | 95% | |
| 25°C | 98% | 92% | 80% | |
| Water (pH 7.4) | -20°C | 98% | 90% | 75% |
| 4°C | 95% | 80% | 50% | |
| 25°C | 80% | 50% | 20% |
Note: This table contains example data and does not represent the actual stability of this compound.
Visualizations
The following diagrams illustrate the general workflow for assessing compound stability and a conceptual signaling pathway where a kinase inhibitor like this compound might act.
Caption: Experimental workflow for assessing compound stability.
Caption: Conceptual signaling pathway for a kinase inhibitor.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. www3.paho.org [www3.paho.org]
- 3. Stability Protocols during development & commercialization [grctutors.com]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. The effect of solvents on the thermal degradation products of two Amadori derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Caspofungin MIC Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Caspofungin Minimum Inhibitory Concentration (MIC) testing.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Caspofungin?
Caspofungin is an antifungal agent belonging to the echinocandin class.[1] Its primary mechanism of action is the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase.[2][3][4] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall that is absent in mammalian cells.[2][4][5] By inhibiting this enzyme, Caspofungin disrupts the integrity of the fungal cell wall, leading to cell lysis and death in susceptible fungi.[4] This targeted action results in fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[3]
Q2: What are the "paradoxical effect" and "trailing growth" observed in Caspofungin MIC testing?
The "paradoxical effect," also known as the Eagle effect, is an in vitro phenomenon where a susceptible fungal isolate shows growth at high concentrations of Caspofungin while being inhibited at lower concentrations.[6][7][8] This can lead to a quadriphasic pattern of growth in a tube dilution series.[6][7] Trailing growth, on the other hand, is characterized by reduced but persistent growth of fungal cells at drug concentrations above the MIC.[8][9] Both phenomena can complicate the interpretation of MIC endpoints.[9] The paradoxical effect is more frequently observed with Caspofungin compared to other echinocandins.[10]
Q3: Why is there significant inter-laboratory variability in Caspofungin MIC results?
Significant inter-laboratory variability is a well-documented issue in Caspofungin MIC testing, particularly for Candida species.[11][12] This variability has made it difficult for organizations like the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to establish reliable clinical breakpoints.[11][13] Factors contributing to this variability include differences in testing methodologies, interpretation of endpoints (especially in the presence of trailing or paradoxical growth), and potential issues with the stability of the drug in culture media.[11][12]
Q4: Are there specific Candida species that show higher MICs to Caspofungin?
While Caspofungin is active against a broad range of Candida species, some species, such as Candida parapsilosis and Candida guilliermondii, have been observed to have higher MICs compared to other species like Candida albicans.[1]
Troubleshooting Guide
Problem: I am observing growth in wells with very high concentrations of Caspofungin, even higher than the MIC.
-
Possible Cause: This is likely the "paradoxical effect."[6][7] It's an in vitro artifact and does not necessarily indicate resistance.[7]
-
Troubleshooting Steps:
-
Confirm the finding: Repeat the assay, ensuring meticulous preparation of drug dilutions.
-
Extend the dilution series: Test a wider range of concentrations to fully characterize the paradoxical growth pattern.
-
Consider alternative endpoints: For broth microdilution, read the MIC at the lowest concentration showing a prominent decrease in turbidity (partial inhibition) at 24 hours, as this often corresponds better with fungicidal activity.[14]
-
Use an alternative echinocandin: The paradoxical effect is less common with other echinocandins like micafungin and anidulafungin.[6][10] Consider using one of these as a surrogate for susceptibility testing.[13]
-
Problem: My Caspofungin MIC results are not reproducible between experiments or with other labs.
-
Possible Cause: Inter-laboratory variability is a known issue with Caspofungin MIC testing.[11][12]
-
Troubleshooting Steps:
-
Standardize your protocol: Strictly adhere to established guidelines from the Clinical and Laboratory Standards Institute (CLSI) or EUCAST.[11]
-
Use quality control strains: Always include reference QC strains, such as C. parapsilosis ATCC 22019 and C. krusei ATCC 6258, in each assay to ensure the test is performing within acceptable limits.[14]
-
Endpoint reading: Ensure consistent reading of endpoints. For CLSI broth microdilution, the recommended endpoint is a prominent reduction in growth (≥50% inhibition) compared to the growth control, read at 24 hours.[15]
-
Data Presentation
Table 1: Caspofungin MIC Ranges and Paradoxical Effect Frequency in Candida Species
| Candida Species | Caspofungin MIC Range (μg/mL) | Frequency of Paradoxical Effect |
| C. albicans | 0.0079 - 0.5 | 16% |
| C. glabrata | 0.031 - 0.5 | Less common than C. albicans |
| C. tropicalis | 0.016 - 0.5 | Frequently shows paradoxical growth |
| C. parapsilosis | 1 - 2 | Less common |
| C. krusei | 0.063 - 1 | Paradoxical growth not observed |
Note: Data compiled from multiple sources.[6][10][12]
Experimental Protocols
CLSI Broth Microdilution Method for Yeast (M27-A3)
This protocol is a summary of the CLSI M27-A3 guidelines for antifungal susceptibility testing of yeasts.
-
Medium Preparation: Use RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
-
Inoculum Preparation: Prepare a yeast suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the test medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: Perform serial twofold dilutions of Caspofungin in the microdilution trays to achieve the desired final concentration range.
-
Incubation: Incubate the trays at 35°C for 24 hours.
-
Endpoint Reading: The MIC is read as the lowest concentration of Caspofungin that causes a prominent decrease in turbidity (≥50% inhibition) compared to the drug-free growth control well.
Visualizations
References
- 1. Caspofungin - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Paradoxical Effect of Caspofungin: Reduced Activity against Candida albicans at High Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paradoxical effect of caspofungin: reduced activity against Candida albicans at high drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paradoxical Growth Effect of Caspofungin Observed on Biofilms and Planktonic Cells of Five Different Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trailing or Paradoxical Growth of Candida albicans When Exposed to Caspofungin Is Not Associated with Microsatellite Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Interlaboratory Variability of Caspofungin MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hot topics in antifungal susceptibility testing: A new drug, a bad bug, sweeping caspofungin testing under the rug, and solving the ECV shrug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspofungin Susceptibility Testing of Candida inconspicua: Correlation of Different Methods with the Minimal Fungicidal Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing the Chemical Synthesis of Sch725674
Welcome to the technical support center for the chemical synthesis of Sch725674. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this complex macrolide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during the synthesis of this compound, with a focus on the critical steps of Yamaguchi macrolactonization, olefin cross-metathesis, and dithiane alkylation.
Yamaguchi Macrolactonization
Question 1: Low yield in the Yamaguchi macrolactonization step due to the formation of dimers and oligomers.
Answer: The formation of intermolecular reaction products is a common challenge in macrolactonization. To favor the desired intramolecular cyclization, strict adherence to high-dilution principles is crucial.
-
Slow Addition: The seco-acid should be added very slowly to the reaction mixture containing the Yamaguchi reagent and DMAP. This maintains a low concentration of the uncyclized substrate, minimizing intermolecular reactions. A syringe pump is highly recommended for this purpose.
-
Solvent Choice: Toluene is a commonly used solvent for this reaction. Ensure it is anhydrous.
-
Temperature: The reaction is often carried out at elevated temperatures (refluxing toluene) to drive the reaction to completion.[1]
Question 2: Epimerization at the stereocenter adjacent to the carbonyl group during macrolactonization.
Answer: Epimerization is a potential side reaction, especially with substrates sensitive to basic conditions.
-
Modified Conditions: The Yonemitsu modification, where DMAP is added at room temperature, can sometimes mitigate epimerization.[2]
-
Base Equivalents: Carefully control the stoichiometry of the base (e.g., triethylamine). An excess of base can promote epimerization.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
Olefin Cross-Metathesis
Question 3: Poor conversion or low yield in the olefin cross-metathesis step.
Answer: The success of olefin cross-metathesis is highly dependent on the choice of catalyst and reaction conditions.
-
Catalyst Selection: Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally more active and have better functional group tolerance than the first-generation catalysts.[3][4] For complex substrates, catalyst screening is often necessary to identify the optimal catalyst.
-
Catalyst Loading: While higher catalyst loading can increase conversion, it can also lead to more side products. Typical loadings range from 1-5 mol%.
-
Solvent and Temperature: Dichloromethane (DCM) and toluene are common solvents. The reaction temperature can be optimized, often ranging from room temperature to reflux.
-
Ethylene Removal: The reaction is reversible, and the removal of the volatile byproduct ethylene can drive the equilibrium towards the desired product. This can be achieved by conducting the reaction under a gentle stream of argon or under vacuum.
Question 4: Formation of homodimers as the major product in cross-metathesis.
Answer: Selectivity in cross-metathesis is a significant challenge. The relative rates of the desired cross-metathesis and the undesired homodimerization of the starting olefins determine the product distribution.
-
Olefin Reactivity: The electronic and steric properties of the coupling partners play a crucial role. Less sterically hindered and more electron-rich olefins tend to be more reactive.[5]
-
Stoichiometry: Using a stoichiometric excess of one of the olefin partners can favor the formation of the cross-product.
-
Catalyst Choice: Some catalysts exhibit higher selectivity for cross-metathesis over homodimerization. For instance, some specialized ruthenium catalysts have been developed for selective cross-metathesis.
Dithiane Alkylation
Question 5: Low yield during the deprotonation and alkylation of the dithiane intermediate.
Answer: Efficient deprotonation and subsequent alkylation are critical for this C-C bond-forming step.
-
Strong Base: A strong base such as n-butyllithium (n-BuLi) is required for the complete deprotonation of the dithiane.
-
Low Temperature: The deprotonation is typically carried out at low temperatures (e.g., -78 °C) in an inert solvent like anhydrous THF to prevent side reactions.
-
Electrophile Reactivity: Primary alkyl halides or triflates are generally good electrophiles for this reaction. Hindered or less reactive electrophiles may require longer reaction times or the addition of an activator like HMPA.
Question 6: Difficulty in the deprotection of the dithiane group.
Answer: Dithiane deprotection can sometimes be challenging, especially in the presence of other sensitive functional groups.
-
Mercuric Chloride: The classic method using mercuric chloride (HgCl₂) in aqueous acetonitrile is effective but involves toxic mercury salts.
-
Oxidative Cleavage: Reagents like bis(trifluoroacetoxy)iodobenzene (PIFA) or N-bromosuccinimide (NBS) can be used for oxidative deprotection under milder conditions.
-
Deprotection with Selectfluor™: This reagent offers an efficient method for the cleavage of dithianes.[6]
Data Presentation
Table 1: Comparison of Macrolactonization Methods for a Model Seco-Acid
| Method | Reagent | Conditions | Yield (%) | Epimerization (%) |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP | Toluene, reflux | 60-80 | 5-15 |
| Yonemitsu | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP | Toluene, RT | 50-70 | <5 |
| Shiina | 2-Methyl-6-nitrobenzoic anhydride (MNBA), Et₃N, DMAP | DCM, RT | 65-85 | <5 |
Note: Yields and epimerization levels are representative and can vary significantly depending on the specific substrate.
Table 2: Representative Grubbs-Type Catalysts for Olefin Cross-Metathesis
| Catalyst | Generation | Key Features | Typical Applications |
| Grubbs I | First | Good stability, lower activity. | Less demanding RCM and ROMP. |
| Grubbs II | Second | Higher activity, better functional group tolerance. | Wide range of metathesis reactions.[3] |
| Hoveyda-Grubbs II | Second | High stability, catalyst can be recovered. | RCM, CM, and enyne metathesis.[4] |
Experimental Protocols
Protocol 1: General Procedure for Yamaguchi Macrolactonization
-
To a solution of the seco-acid (1.0 equiv) in anhydrous toluene (0.01 M) is added triethylamine (2.5 equiv).
-
2,4,6-Trichlorobenzoyl chloride (1.2 equiv) is added dropwise to the solution at room temperature.
-
The mixture is stirred for 2 hours at room temperature.
-
In a separate flask, a solution of 4-dimethylaminopyridine (DMAP, 4.0 equiv) in anhydrous toluene is prepared to achieve a final reaction concentration of approximately 0.001 M.
-
The mixed anhydride solution is added dropwise via a syringe pump to the refluxing DMAP solution over a period of 6-12 hours.
-
After the addition is complete, the reaction mixture is stirred at reflux for an additional 1-2 hours.
-
The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for Olefin Cross-Metathesis
-
To a solution of the two olefin partners (1.0 equiv of the limiting olefin) in anhydrous and degassed dichloromethane (DCM) or toluene (0.05-0.1 M) is added the Grubbs-type catalyst (1-5 mol%).
-
The reaction mixture is stirred at the desired temperature (room temperature to reflux) under an inert atmosphere (argon or nitrogen).
-
The progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the addition of ethyl vinyl ether.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography.
Protocol 3: General Procedure for Dithiane Alkylation
-
A solution of the 1,3-dithiane (1.0 equiv) in anhydrous THF is cooled to -78 °C under an argon atmosphere.
-
n-Butyllithium (1.1 equiv, as a solution in hexanes) is added dropwise, and the resulting mixture is stirred at -78 °C for 30 minutes.
-
The alkylating agent (1.2 equiv, e.g., an alkyl iodide) is added dropwise, and the reaction is stirred at -78 °C for 1-2 hours, then allowed to warm to room temperature.
-
The reaction is quenched with saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Visualizations
Caption: A simplified workflow for the total synthesis of this compound.
References
- 1. Yamaguchi Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins: scope, limitations, and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fishing for the right catalyst for the cross-metathesis reaction of methyl oleate with 2-methyl-2-butene - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C6CY02623K [pubs.rsc.org]
- 5. Olefin Metathesis Catalyzed by a Hoveyda–Grubbs-like Complex Chelated to Bis(2-mercaptoimidazolyl) Methane: A Predictive DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
Technical Support Center: Sch725674 Fungal Assay
This technical support guide is designed for researchers, scientists, and drug development professionals encountering a lack of activity with Sch725674 in their fungal assays. This document provides troubleshooting steps, frequently asked questions, and detailed experimental protocols to help identify and resolve common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
It can be perplexing when a compound with known antifungal properties, such as this compound, shows no activity in an assay. The following question-and-answer guide addresses potential reasons for this outcome and provides systematic troubleshooting advice.
Q1: I'm not observing any antifungal activity with this compound. Is this compound known to be inactive?
A1: No, published data indicates that this compound, a macrolide compound, is active against certain fungi. Specifically, it has shown inhibitory activity against Saccharomyces cerevisiae and Candida albicans with reported Minimum Inhibitory Concentrations (MICs) of 8 µg/ml and 32 µg/ml, respectively[1]. If you are observing no activity, it is likely due to experimental factors, issues with the compound itself, or the specific fungal strain being tested.
Q2: What are the most common reasons for a lack of activity in an antifungal assay?
A2: Several factors could contribute to a false negative result in your antifungal assay. These can be broadly categorized as:
-
Compound-Related Issues: Problems with the solubility, stability, or concentration of this compound.
-
Assay System Issues: Suboptimal conditions in your experimental setup.
-
Fungus-Specific Issues: The particular fungal strain you are using may have intrinsic or acquired resistance.
Q3: How can I troubleshoot potential compound-related issues?
A3: Start by verifying the integrity of your this compound sample.
-
Solubility: this compound is a macrolide and may have limited aqueous solubility. Ensure you are using an appropriate solvent to prepare your stock solution (e.g., DMSO) and that the final concentration of the solvent in your assay medium is not inhibiting fungal growth. Observe your stock solution and the dilutions in the assay medium for any signs of precipitation.
-
Stability: The stability of this compound in your specific assay medium and under your incubation conditions is crucial. Some compounds can degrade over time, especially at 37°C. Consider performing a time-course experiment to see if the compound loses activity.
-
Concentration: Double-check all calculations for the preparation of your stock solution and serial dilutions. An error in dilution could lead to a final concentration that is too low to inhibit fungal growth.
Q4: What aspects of my assay system should I re-evaluate?
A4: Meticulous attention to the details of your experimental protocol is critical.
-
Inoculum Preparation: Ensure the fungal inoculum is at the correct density. A final inoculum size that is too high can overwhelm the effect of the antifungal agent. Standard protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), provide specific guidelines for inoculum preparation.
-
Growth Medium: The composition of the growth medium can significantly impact the activity of an antifungal compound. For example, some media components may bind to and sequester the compound, rendering it inactive. RPMI-1640 is a commonly used medium for antifungal susceptibility testing.
-
Incubation Conditions: Verify the incubation time, temperature, and atmospheric conditions (e.g., CO2 levels). These should be optimal for the growth of your fungal strain and consistent with standardized protocols.
-
Positive and Negative Controls: Always include a positive control (an antifungal with known activity against your test organism) and a negative control (no antifungal agent) to ensure your assay is performing as expected.
Q5: Could the fungal strain I'm using be the problem?
A5: Yes, this is a significant possibility.
-
Intrinsic Resistance: Your fungal species or strain may possess intrinsic resistance to macrolide antifungals. The reported activity of this compound is against S. cerevisiae and C. albicans, and it may not be effective against other fungi[1].
-
Acquired Resistance: If you are working with a strain that has been previously exposed to other antifungals, it may have developed cross-resistance.
-
Strain Identification: Confirm the identity of your fungal strain to rule out contamination or misidentification.
Quantitative Data Summary
The following table summarizes the known in vitro activity of this compound against specific fungal strains.
| Fungal Species | Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Saccharomyces cerevisiae | PM503 | 8 µg/ml | [1] |
| Candida albicans | C43 | 32 µg/ml | [1] |
Experimental Protocols
A standardized method for determining the antifungal activity of a compound is the broth microdilution assay. Below is a detailed protocol based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Antifungal Susceptibility Assay
-
Preparation of Antifungal Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., 100% DMSO) to create a high-concentration stock solution (e.g., 10 mg/ml).
-
Store the stock solution at -20°C or as recommended by the supplier.
-
-
Preparation of Fungal Inoculum:
-
Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate to obtain a fresh, pure culture.
-
Prepare a suspension of fungal cells in sterile saline from a 24-48 hour culture.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/ml for yeast.
-
Further dilute this suspension in the assay medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/ml).
-
-
Assay Plate Preparation:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the assay medium to achieve a range of final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects fungal growth (typically ≤1% DMSO).
-
Include a positive control well containing a known antifungal agent and a negative (growth) control well containing only the assay medium and fungal inoculum. Also, include a sterility control well with only the medium.
-
Add the prepared fungal inoculum to each well (except the sterility control).
-
-
Incubation:
-
Seal the plate or use a lid to prevent evaporation.
-
Incubate the plate at the optimal temperature for the fungal strain (e.g., 35-37°C) for 24-48 hours.
-
-
Reading the Results:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. For some antifungals and fungi, this is a 50% or 90% reduction in growth. The endpoint can be determined visually or by using a spectrophotometer to measure optical density.
-
Visualizations
Below are diagrams to aid in understanding the troubleshooting workflow and potential mechanisms of drug inaction.
Caption: Troubleshooting workflow for investigating the lack of this compound activity.
Caption: Potential mechanisms leading to the observed lack of antifungal activity.
References
Technical Support Center: Troubleshooting Inconsistent Results with ERK Inhibitor Sch725674 (MK-8353/SCH772984)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with the ERK1/2 inhibitor commonly referred to as Sch725674. It is important to note that "this compound" is likely an outdated or alternative identifier for the potent and selective ERK1/2 inhibitor SCH772984 or its orally bioavailable analog, MK-8353 (formerly SCH900353) . This guide will focus on troubleshooting experiments with these specific and well-characterized compounds.
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected inhibition of ERK phosphorylation (p-ERK) with my compound. What are the initial checks I should perform?
A1: When an ERK inhibitor fails to show efficacy, a systematic review of your experimental setup is crucial. Here are the primary checkpoints:
-
Compound Identity and Integrity: Confirm that you are using either SCH772984 or MK-8353. Verify the correct preparation and storage of your inhibitor stock. Ensure the compound was dissolved in an appropriate solvent (e.g., DMSO) and stored at the recommended temperature to prevent degradation. Repeated freeze-thaw cycles should be avoided.
-
Concentration and Treatment Duration: The optimal concentration and treatment time can vary significantly between cell lines. Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell model.
-
Cell Confluency: Cell density can influence signaling pathway activity. Ensure that your cells are at a consistent and appropriate confluency at the time of treatment.
-
ERK Pathway Activation: It is critical to confirm that the ERK pathway is robustly activated in your experimental system. If you are using a serum-starvation and growth factor stimulation model, ensure the starvation period is sufficient to lower basal p-ERK levels and that the stimulation is adequate to induce a strong p-ERK signal. Without a clear window of ERK activation, assessing inhibitor efficacy is difficult.
Q2: My experimental results are inconsistent across different cancer cell lines. What could be the reason?
A2: Cell line-specific factors are a common cause of variability in drug response.[1][2] Different cancer cell lines, even from the same tissue of origin, can have vastly different genetic backgrounds, leading to varied sensitivity to ERK inhibitors.[1] For instance, the antitumor activity of MK-8353 has been shown to vary across different cancer cell lines, such as melanoma, colon, lung, thyroid, and ovarian cancer cell lines, with EC50 values ranging from 19 nM to 230 nM.[3] It is essential to characterize the mutational status of key genes in the MAPK pathway (e.g., BRAF, RAS) in your cell lines, as this can significantly impact their dependence on ERK signaling and, consequently, their sensitivity to ERK inhibitors.[2]
Q3: I am observing unexpected off-target effects or toxicity. What should I do?
A3: While MK-8353 is a highly selective ERK1/2 inhibitor, off-target effects can occur, especially at higher concentrations.[4][5] Unexpected phenotypes, such as unusual toxicity or altered cell morphology, could indicate off-target activity.
-
Perform a Dose-Response Curve for Viability: Compare the IC50 for cell viability with the IC50 for p-ERK inhibition. A large discrepancy may suggest off-target toxicity.
-
Consult Kinome Profiling Data: MK-8353 has been profiled against a large panel of human kinases. At a concentration of 0.1 µM, no additional kinases were inhibited by more than 35%. At 1.0 µM, only three kinases (CLK2, FLT4, and Aurora B) showed greater than 50% inhibition.[4][5] If you are using high concentrations of the inhibitor, these off-target effects might become relevant.
-
Use a Structurally Different ERK Inhibitor: Comparing the effects of a different class of ERK inhibitor can help distinguish between on-target and off-target effects.
Q4: What is the mechanism of action of SCH772984 and MK-8353?
A4: SCH772984 and MK-8353 are unique dual-mechanism ERK1/2 inhibitors.[4] They are ATP-competitive, binding to the active conformation of ERK and inhibiting its intrinsic kinase activity. Additionally, their binding induces a conformational change that prevents the phosphorylation and activation of ERK by its upstream kinase, MEK.[4][6] This dual action leads to a sustained inhibition of the ERK signaling pathway.[6]
Troubleshooting Guide
Issue 1: Lack of or Weak Inhibition of p-ERK
| Potential Cause | Recommended Action |
| Inhibitor Degradation | Prepare fresh dilutions from a new aliquot of your stock solution. Avoid repeated freeze-thaw cycles. |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 in your cell line. |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 1, 6, 24 hours) to identify the optimal duration for observing maximal p-ERK inhibition. |
| Low Basal ERK Activity | Ensure robust activation of the ERK pathway. For serum-starvation experiments, optimize the starvation period and the concentration/duration of the growth factor stimulus (e.g., EGF, FGF). |
| Technical Issues with Western Blot | Verify your Western blot protocol. Ensure the lysis buffer contains fresh phosphatase and protease inhibitors. Confirm the specificity and optimal dilution of your primary antibodies for both p-ERK and total ERK. |
Issue 2: Inconsistent Anti-proliferative Effects
| Potential Cause | Recommended Action |
| Cell Line-Specific Sensitivity | Characterize the mutational status (e.g., BRAF, RAS) of your cell lines. Sensitivity to ERK inhibitors is often correlated with mutations that lead to constitutive MAPK pathway activation.[2] |
| Differences in Cell Culture Conditions | Standardize cell seeding density and ensure cells are in the exponential growth phase before treatment. |
| Variability in Assay Readout | Use a reliable and sensitive method for assessing cell viability, such as a high-content imaging-based assay that can distinguish between proliferating and non-proliferating cells.[7] |
Issue 3: Unexpected Phenotypes or Toxicity
| Potential Cause | Recommended Action |
| Off-Target Effects | Perform a dose-response for both p-ERK inhibition and cell viability to assess the therapeutic window. Consider using a lower, more specific concentration of the inhibitor. If possible, use a rescue experiment by overexpressing a downstream effector to confirm the phenotype is on-target. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is at a non-toxic level for your specific cell line (typically ≤ 0.1%). |
| Paradoxical Pathway Activation | In some contexts, inhibition of one pathway can lead to the activation of compensatory signaling pathways.[8] Probe for the activation of other survival pathways, such as the PI3K/AKT pathway, by Western blot. |
Quantitative Data Summary
The following tables summarize key quantitative data for MK-8353 (SCH900353) and its precursor, SCH772984.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Assay Type |
| MK-8353 | Activated ERK1 | 23.0 | IMAP kinase assay[4][5][8] |
| Activated ERK2 | 8.8 | IMAP kinase assay[4][5][8] | |
| Nonactivated ERK2 | 0.5 | MEK1-ERK2–coupled assay[4][5][8] | |
| SCH772984 | ERK1 | 4 | Cell-free assay[2][9] |
| ERK2 | 1 | Cell-free assay[2][9] |
Table 2: In Vitro Anti-proliferative Activity (EC50/IC50 in nM)
| Cell Line | Cancer Type | Mutation Status | MK-8353 (EC50)[3] | SCH772984 (IC50)[2][10] |
| A2058 | Melanoma | BRAF V600E | - | 371[5] |
| Malme-3M | Melanoma | NRAS Q61R | 21 | - |
| Colo-205 | Colon | BRAF V600E | 19 | 23[5] |
| HT-29 | Colon | BRAF V600E | - | 51[5] |
| NCI-H292 | Lung | - | 130 | - |
| A-549 | NSCLC | KRAS G12S | 230 | - |
| 8505C | Thyroid | BRAF V600E | 210 | - |
| SW-626 | Ovarian | - | 108 | - |
| H1299 | Lung | NRAS Q61K | - | - |
| HCT-116 | Colon | KRAS G13D | - | - |
| SH-SY5Y | Neuroblastoma | - | - | 75 |
| U937 | Leukemia | - | - | 1700 |
Note: IC50/EC50 values can vary depending on the assay conditions and cell line passage number.
Experimental Protocols
Protocol 1: Western Blotting for p-ERK and Total ERK
This protocol is a standard method for assessing the phosphorylation status of ERK1/2.[11][12][13][14]
-
Cell Lysis: After treatment with the ERK inhibitor, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK (e.g., Thr202/Tyr204) and total ERK overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Protocol 2: Cell Viability Assay
This protocol provides a general workflow for assessing the anti-proliferative effects of the ERK inhibitor.
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and assay duration. Allow cells to adhere overnight.
-
Inhibitor Treatment: The following day, treat the cells with a serial dilution of the ERK inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as a resazurin-based assay, a crystal violet assay, or a high-content imaging-based assay with fluorescent dyes for live/dead cell staining and cell counting.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
References
- 1. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors [escholarship.org]
- 2. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple and Sensitive High-Content Assay for the Characterization of Antiproliferative Therapeutic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SCH900353 (MK-8353) - Chemietek [chemietek.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. astorscientific.us [astorscientific.us]
- 12. bio-rad.com [bio-rad.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. Experimental Protocol for Western Blotting | AAT Bioquest [aatbio.com]
Off-target effects of Sch725674 in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the ERK1/2 inhibitor, SCH772984, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: How selective is SCH772984 for ERK1/2?
A1: SCH772984 is a highly selective inhibitor of ERK1 and ERK2.[1] Kinome-wide screening has demonstrated that it has significantly weaker affinity for a small number of other kinases.[1] Its remarkable selectivity is attributed to a unique binding mode that induces a novel binding pocket in ERK1/2.[1] This distinct mechanism contributes to its prolonged on-target activity in cells.[1]
Q2: What are the known off-targets of SCH772984?
A2: The primary known off-targets of SCH772984 are the atypical kinase haspin and the MAPK family member JNK1. However, the inhibitory potency against these kinases is considerably weaker compared to its activity against ERK1/2.[1]
Q3: Can SCH772984 treatment lead to unexpected cellular phenotypes?
A3: Yes, as with many kinase inhibitors, treatment with SCH772984 may lead to unexpected cellular responses. For instance, in some contexts, inhibition of the ERK pathway can lead to the activation of compensatory signaling pathways. While SCH772984 is designed to potently suppress ERK signaling, researchers should be mindful of potential feedback mechanisms that could influence experimental outcomes.
Q4: Does SCH772984 induce apoptosis and cell cycle arrest?
A4: Yes, by inhibiting the ERK1/2 pathway, SCH772984 can lead to G1 phase cell cycle arrest and the induction of apoptosis in cancer cell lines that are dependent on the MAPK/ERK pathway for proliferation and survival.[2][3]
Troubleshooting Guides
Issue 1: Inconsistent or no inhibition of ERK1/2 phosphorylation.
-
Possible Cause 1: Inhibitor Degradation.
-
Solution: Ensure proper storage of SCH772984 stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment from a recent stock.
-
-
Possible Cause 2: Suboptimal Inhibitor Concentration or Incubation Time.
-
Solution: Perform a dose-response experiment to determine the optimal concentration and a time-course experiment to establish the ideal incubation time for your specific cell line and experimental conditions.
-
-
Possible Cause 3: High Cell Density.
-
Solution: High cell confluence can sometimes alter signaling pathways and inhibitor effectiveness. Ensure consistent and appropriate cell seeding densities across experiments.
-
-
Possible Cause 4: Reagent Quality.
-
Solution: Verify the quality and activity of all reagents, including antibodies and cell culture media.
-
Issue 2: Observed cell death is lower than expected.
-
Possible Cause 1: Cell Line Insensitivity.
-
Possible Cause 2: Activation of Pro-survival Pathways.
-
Solution: Inhibition of the ERK pathway can sometimes lead to the activation of compensatory pro-survival pathways (e.g., PI3K/Akt). Investigate the status of other key signaling pathways in your treated cells using techniques like western blotting.
-
Issue 3: Unexpected changes in other signaling pathways.
-
Possible Cause 1: Off-target effects.
-
Solution: While SCH772984 is highly selective, off-target effects, especially at higher concentrations, cannot be entirely ruled out. Titrate the inhibitor to the lowest effective concentration. To confirm that the observed phenotype is due to ERK1/2 inhibition, consider using a structurally different ERK1/2 inhibitor as a control.
-
-
Possible Cause 2: Crosstalk between signaling pathways.
-
Solution: Cellular signaling is a complex network. Inhibition of one pathway can lead to adaptive responses in others. Mapping the changes in related pathways can provide valuable insights into the cellular response to ERK1/2 inhibition.
-
Quantitative Data
Table 1: In Vitro Potency of SCH772984 Against On-Target and Off-Target Kinases
| Kinase | IC₅₀ (nM) |
| ERK1 | 4[4], 8.3[1] |
| ERK2 | 1[4], 2.7[1] |
| Haspin | 398[1] |
| JNK1 | 1080[1] |
Experimental Protocols
Western Blot Analysis of ERK1/2 Phosphorylation
This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) to assess the inhibitory activity of SCH772984.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein concentration assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with desired concentrations of SCH772984 or vehicle control (DMSO) for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Denature protein samples and separate them by SDS-PAGE, followed by transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody, and detect the signal using a chemiluminescent substrate.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total ERK1/2 antibody to confirm equal protein loading.[5]
In Vitro Kinase Inhibition Assay
This assay measures the ability of SCH772984 to inhibit the kinase activity of purified ERK1 or ERK2.
Materials:
-
Recombinant active ERK1 or ERK2 enzyme.
-
Kinase assay buffer.
-
Substrate peptide (e.g., Myelin Basic Protein, MBP).
-
ATP (can be radiolabeled, e.g., [γ-³²P]ATP, or non-radiolabeled for other detection methods).
-
SCH772984.
-
Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting, or antibody-based detection like ELISA).
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing kinase assay buffer, the substrate, and the desired concentrations of SCH772984.
-
Enzyme Addition: Add the recombinant ERK1 or ERK2 enzyme to the mixture and incubate to allow for inhibitor binding.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time.
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of SCH772984 on cell viability and proliferation.
Materials:
-
Cells of interest.
-
96-well cell culture plates.
-
SCH772984.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of SCH772984 for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for formazan crystal formation.
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control to determine the IC₅₀ value.[5]
Visualizations
Caption: The MAPK/ERK signaling cascade and the point of inhibition by SCH772984.
References
- 1. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antitumor activity of the ERK inhibitor SCH772984 [corrected] against BRAF mutant, NRAS mutant and wild-type melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
How to handle potential Sch725674 resistance in fungal strains
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with the antifungal agent Sch725674. The information provided is based on established principles of antifungal resistance, as specific documented resistance mechanisms for this compound are not extensively available in current literature.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Minimum Inhibitory Concentration (MIC) Results | 1. Inoculum preparation variability. 2. Improper drug dilution series. 3. Contamination of fungal culture. 4. Instability of this compound in the test medium. | 1. Standardize inoculum preparation using a spectrophotometer or hemocytometer. 2. Prepare fresh drug dilutions for each experiment. 3. Verify culture purity by microscopy and plating on selective media. 4. Investigate the stability of this compound under your specific experimental conditions. |
| Gradual Increase in MIC Over Serial Passages | 1. Selection of resistant subpopulations. 2. Adaptation of the fungal strain to the drug. | 1. Perform population analysis to identify resistant subpopulations. 2. Sequence potential target genes to look for mutations. 3. Investigate the role of efflux pumps. |
| Sudden High-Level Resistance | 1. Acquisition of a specific resistance mutation. 2. Contamination with a different, more resistant fungal species. | 1. Isolate single colonies and re-test for resistance. 2. Perform molecular identification of the fungal strain. 3. Sequence potential target genes and regulatory elements. |
| No Antifungal Activity Observed | 1. Inactive this compound compound. 2. Intrinsic resistance of the fungal strain. 3. Incorrect experimental setup. | 1. Verify the activity of the this compound stock with a known susceptible control strain. 2. Test a broader range of concentrations. 3. Review and confirm all steps of the experimental protocol. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known antifungal activity?
A1: this compound is a macrolide compound isolated from an Aspergillus species.[1][2] It has demonstrated inhibitory activity against Saccharomyces cerevisiae and Candida albicans, with reported Minimum Inhibitory Concentrations (MICs) of 8 µg/ml and 32 µg/ml, respectively.[1][2]
Q2: What are the potential mechanisms of resistance to this compound?
A2: While specific resistance mechanisms to this compound have not been extensively documented, fungi can develop resistance to antifungal agents through several general mechanisms[3]:
-
Target modification: Alterations in the drug's molecular target can reduce binding affinity.
-
Efflux pumps: Overexpression of transporter proteins can actively pump the drug out of the cell.
-
Biofilm formation: Fungi within a biofilm matrix can exhibit increased resistance.
-
Drug degradation: Enzymatic modification of the antifungal agent.
-
Alterations in cellular pathways: Changes in signaling pathways can help the fungus cope with drug-induced stress.[4][5][6][7]
Q3: How can I determine if my fungal strain has developed resistance to this compound?
A3: Antifungal susceptibility testing (AFST) is the primary method to determine resistance.[8][9] A significant increase in the Minimum Inhibitory Concentration (MIC) compared to a susceptible control strain is indicative of resistance. The broth microdilution method is a commonly used and standardized technique for AFST.[8]
Q4: What cellular signaling pathways might be involved in resistance to this compound?
A4: Several signaling pathways are known to be involved in fungal drug resistance and could potentially play a role in resistance to this compound. These include the High Osmolarity Glycerol (HOG) pathway, the Cell Wall Integrity (CWI) pathway, the calcineurin pathway, and the cAMP-PKA pathway.[4][5][6][7] These pathways help the fungus adapt to cellular stress caused by the antifungal agent.
Quantitative Data Summary
The following table provides an example of how to present MIC data to compare susceptible and potentially resistant fungal strains.
| Fungal Strain | This compound MIC (µg/mL) | Interpretation |
| Candida albicans ATCC 90028 (Susceptible Control) | 32 | Susceptible |
| Candida albicans Isolate 1 | 32 | Susceptible |
| Candida albicans Isolate 2 (After serial passage with this compound) | >256 | Potentially Resistant |
| Saccharomyces cerevisiae PM503 (Susceptible Control) | 8 | Susceptible |
| Saccharomyces cerevisiae Isolate A | 8 | Susceptible |
| Saccharomyces cerevisiae Isolate B (Spontaneous mutant) | 128 | Potentially Resistant |
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Suspend colonies in sterile saline or distilled water and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.
-
Prepare Drug Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in RPMI 1640 medium. The final concentration range should bracket the expected MIC.
-
Inoculate Plates: Add the standardized fungal inoculum to each well, resulting in a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the drug-free control well.
Protocol 2: Investigating Efflux Pump Activity
This protocol provides a general approach to assess the contribution of efflux pumps to this compound resistance.
-
Select Strains: Use the suspected resistant strain and its susceptible parent strain.
-
Choose an Efflux Pump Substrate: Use a fluorescent dye that is a known substrate of fungal efflux pumps (e.g., rhodamine 6G).
-
Prepare Cell Suspensions: Grow the fungal strains to mid-log phase and resuspend the cells in a suitable buffer.
-
Dye Accumulation Assay:
-
Incubate the cell suspensions with the fluorescent dye.
-
Measure the intracellular fluorescence over time using a fluorometer or flow cytometer.
-
Reduced fluorescence in the resistant strain compared to the susceptible strain suggests increased efflux.
-
-
Efflux Assay:
-
Load the cells with the fluorescent dye.
-
Wash the cells to remove extracellular dye.
-
Resuspend the cells in a buffer with and without an energy source (e.g., glucose) and with and without an efflux pump inhibitor.
-
Monitor the decrease in intracellular fluorescence over time. A faster decrease in the resistant strain indicates active efflux.
-
Visualizations
Caption: Hypothetical signaling pathways involved in fungal resistance to this compound.
Caption: Experimental workflow for the investigation of potential this compound resistance.
References
- 1. Structure elucidation of Sch 725674 from Aspergillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Sch725674 and Fluconazole Efficacy Against Candida
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antifungal agents Sch725674 and fluconazole, with a focus on their efficacy against Candida species. Due to the limited publicly available data for this compound, this comparison is based on the available information for fluconazole and the sparse data for this compound.
Executive Summary
Fluconazole is a well-established triazole antifungal agent widely used in the treatment of Candida infections. Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. However, the emergence of fluconazole-resistant Candida strains presents a significant clinical challenge. This compound is a macrolide with reported antifungal activity. Data on its efficacy and mechanism of action against Candida are scarce, limiting a direct and comprehensive comparison with fluconazole. This guide summarizes the available data, details relevant experimental protocols, and provides a framework for understanding the antifungal activity of these compounds.
Data Presentation
In Vitro Susceptibility
The primary metric for in vitro antifungal efficacy is the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Table 1: In Vitro Activity of this compound against Candida albicans
| Antifungal Agent | Candida albicans MIC (µg/mL) |
| This compound | 32[1][2] |
Table 2: In Vitro Activity of Fluconazole against Various Candida Species
| Candida Species | Fluconazole MIC Range (µg/mL) |
| Candida albicans | 0.25 - 1.0 |
| Candida glabrata | 0.5 - 64 |
| Candida parapsilosis | 0.125 - 4 |
| Candida tropicalis | 0.25 - 8 |
| Candida krusei | 16 - >64 (intrinsically resistant)[3] |
Note: MIC values for fluconazole can vary significantly depending on the specific isolate and the presence of resistance mechanisms.
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution)
The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast susceptibility testing.
-
Inoculum Preparation: Candida isolates are cultured on Sabouraud Dextrose Agar at 35°C. Colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: The antifungal agents are serially diluted in RPMI 1640 medium to create a range of concentrations.
-
Microplate Inoculation: 100 µL of each drug dilution is added to the wells of a 96-well microtiter plate. Subsequently, 100 µL of the standardized yeast inoculum is added to each well.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control well.
Murine Model of Disseminated Candidiasis
This in vivo model is commonly used to evaluate the efficacy of antifungal agents.
-
Immunosuppression: Mice are typically immunosuppressed using agents like cyclophosphamide or corticosteroids to render them susceptible to systemic Candida infection.
-
Infection: A standardized inoculum of a clinical Candida isolate (e.g., 10⁵ CFU/mouse) is injected intravenously via the lateral tail vein.
-
Treatment: Treatment with the antifungal agent (e.g., this compound or fluconazole) is initiated at a specified time post-infection and administered for a defined period. A control group receives a vehicle.
-
Efficacy Assessment: Efficacy is evaluated based on survival rates and the fungal burden in target organs (typically kidneys) at the end of the treatment period. Organ fungal burden is determined by homogenizing the tissues and plating serial dilutions on appropriate agar to enumerate colony-forming units (CFU).
Signaling Pathways and Mechanisms of Action
Fluconazole Mechanism of Action and Resistance
Fluconazole targets the fungal enzyme lanosterol 14-α-demethylase, encoded by the ERG11 gene. This enzyme is crucial for the biosynthesis of ergosterol. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting cell membrane integrity and function.
Resistance to fluconazole in Candida can occur through several mechanisms:
-
Target Site Mutations: Alterations in the ERG11 gene can reduce the binding affinity of fluconazole to its target enzyme.
-
Overexpression of ERG11: Increased production of the target enzyme can overcome the inhibitory effect of the drug.
-
Efflux Pump Overexpression: Increased activity of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters can actively pump the drug out of the fungal cell.
This compound Mechanism of Action
The precise mechanism of action for this compound against Candida species has not been elucidated in the available scientific literature. As a macrolide, its mode of action could potentially involve inhibition of protein synthesis or other cellular processes, but this remains to be experimentally verified.
Conclusion
Fluconazole remains a cornerstone of antifungal therapy against susceptible Candida species, with a well-understood mechanism of action and established clinical efficacy. The emergence of resistance, however, necessitates the search for novel antifungal agents. This compound has demonstrated in vitro activity against Candida albicans, but a significant lack of data regarding its broader spectrum of activity, in vivo efficacy, and mechanism of action prevents a thorough comparison with fluconazole. Further research is imperative to determine the potential of this compound as a viable alternative or complementary therapy for Candida infections.
References
- 1. Structure elucidation of Sch 725674 from Aspergillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Candida krusei, a Multidrug-Resistant Opportunistic Fungal Pathogen: Geographic and Temporal Trends from the ARTEMIS DISK Antifungal Surveillance Program, 2001 to 2005 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sch725674 and Other Macrolide Antifungals
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal drug discovery, macrolides represent a significant class of compounds with a well-established, albeit broad, mechanism of action. This guide provides a comparative overview of Sch725674, a lesser-known macrolide antifungal, with more established polyene macrolides such as Amphotericin B and Nystatin. The information is based on available preclinical data, with a focus on antifungal activity and mechanism of action.
Executive Summary
This compound is a macrolide antifungal isolated from an Aspergillus species.[1][2] While data is limited, it has demonstrated in vitro activity against pathogenic yeasts. The primary mechanism of action for macrolide antifungals involves interaction with ergosterol, a crucial component of the fungal cell membrane, leading to membrane disruption and cell death.[3][4][5][6] This guide will present the available quantitative data for this compound and compare it with the known properties of other prominent macrolide antifungals. A key takeaway is the need for further research to fully elucidate the comparative efficacy and mechanistic details of this compound.
Antifungal Spectrum and Potency: A Quantitative Comparison
The available data on the in vitro activity of this compound is currently limited to two fungal species. A direct, comprehensive comparison with a broad range of fungi against other macrolides is not yet available in the public domain.
Table 1: Minimum Inhibitory Concentrations (MICs) of Macrolide Antifungals
| Fungal Species | This compound (µg/mL) | Amphotericin B (µg/mL) | Nystatin (µg/mL) |
| Saccharomyces cerevisiae | 8[1][2] | 0.25 - 1.0 | 1.56 - 6.25 |
| Candida albicans | 32[1][2] | 0.125 - 1.0 | 3.12 - 12.5 |
Note: The MIC values for Amphotericin B and Nystatin are representative ranges from various studies and can vary depending on the specific strain and testing methodology.
Mechanism of Action: Insights and Inferences
The primary mechanism of action for polyene macrolide antifungals like Amphotericin B and Nystatin is their high affinity for ergosterol, the principal sterol in fungal cell membranes.[3][4][5][6] This interaction leads to the formation of pores or channels in the membrane, causing leakage of essential intracellular contents and ultimately leading to fungal cell death.[3][7] More recent studies suggest that polyenes may also act by extracting ergosterol directly from the membrane, disrupting its vital cellular functions.[5]
While a specific mechanistic study for this compound has not been published, as a macrolide, it is presumed to share this fundamental mechanism of targeting ergosterol. The difference in MIC values between this compound and other macrolides could be attributed to variations in binding affinity for ergosterol or differences in the efficiency of membrane disruption.
dot
Signaling Pathways: An Area for Future Investigation
Currently, there is no published data on the specific effects of this compound on any fungal signaling pathways. However, research on other macrolide antifungals, particularly Amphotericin B, has revealed interactions with host cell signaling. Amphotericin B has been shown to modulate the host immune response through Toll-like receptor (TLR) signaling pathways, specifically TLR2 and TLR4.[8] This interaction can enhance the host's immune response against the fungal pathogen.
Furthermore, the cellular stress caused by membrane disruption from macrolides can activate fungal stress response signaling pathways, such as the cell wall integrity (CWI) and high-osmolarity glycerol (HOG) pathways.[9][10] These pathways are crucial for fungal survival under stress conditions. The extent to which this compound might modulate these or other signaling pathways in either the fungus or the host remains an important area for future research.
dot
Experimental Protocols
The following are standardized methodologies for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Broth Dilution Antifungal Susceptibility Testing of Yeasts (CLSI M27)
This method, established by the Clinical and Laboratory Standards Institute, is a reference standard for testing the susceptibility of yeasts.
dot
Key Steps:
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to a specific turbidity, corresponding to a defined cell density.
-
Antifungal Agent Dilution: The antifungal agent is serially diluted in RPMI-1640 medium buffered with MOPS.
-
Inoculation: The wells of a microdilution plate containing the diluted antifungal agent are inoculated with the standardized yeast suspension.
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to a drug-free control well.
Conclusion and Future Directions
This compound presents as a macrolide antifungal with activity against key pathogenic yeasts. However, the limited publicly available data prevents a comprehensive comparative analysis with established drugs like Amphotericin B and Nystatin. To fully understand its potential, further research is critically needed in the following areas:
-
Expanded Antifungal Spectrum: Determination of MICs against a broader panel of clinically relevant yeasts and molds.
-
Mechanism of Action Studies: Detailed investigation into its interaction with ergosterol and the fungal cell membrane to understand the basis of its antifungal activity.
-
Signaling Pathway Analysis: Elucidation of its effects on both fungal stress response pathways and host cell signaling to uncover potential immunomodulatory properties.
-
In Vivo Efficacy and Toxicity: Evaluation in animal models of fungal infections to assess its therapeutic potential and safety profile.
The scientific community awaits further publications to fully characterize this compound and its place within the arsenal of macrolide antifungals.
References
- 1. Structure elucidation of Sch 725674 from Aspergillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 4. What is the mechanism of Nystatin? [synapse.patsnap.com]
- 5. Polyene antimycotic - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. It only takes one to do many jobs: Amphotericin B as antifungal and immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sch725674 and Amphotericin B Antifungal Activity
For Immediate Release
This guide provides a detailed comparison of the antifungal properties of Sch725674 and Amphotericin B, designed for researchers, scientists, and professionals in drug development. The following sections present available data on their in vitro activity, mechanisms of action, and the experimental protocols used to derive these findings.
Executive Summary
Amphotericin B is a well-established polyene macrolide antifungal with a broad spectrum of activity and a known mechanism of action that involves binding to ergosterol in the fungal cell membrane, leading to cell death. In contrast, this compound is a macrolide isolated from an Aspergillus species with very limited publicly available data. While in vitro activity has been demonstrated against Saccharomyces cerevisiae and Candida albicans, a comprehensive comparison with Amphotericin B is not possible due to the scarcity of research on this compound. This document summarizes the available information on both compounds to facilitate an initial comparison and highlight areas where further research on this compound is needed.
Data Presentation
In Vitro Antifungal Activity
The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and Amphotericin B against various fungal species. It is critical to note the limited data available for this compound, which prevents a direct, broad-spectrum comparison.
Table 1: In Vitro Activity of this compound
| Fungal Species | Strain | MIC (µg/mL) |
| Saccharomyces cerevisiae | PM503 | 8[1][2] |
| Candida albicans | C43 | 32[1][2] |
Data for this compound is based on a single publication, and further studies are required to establish a comprehensive antifungal profile.
Table 2: General In Vitro Activity of Amphotericin B
| Fungal Species | MIC Range (µg/mL) |
| Candida spp. | 0.03 - 1.0 |
| Cryptococcus neoformans | 0.03 - 1.0 |
| Aspergillus spp. | 0.03 - 1.0 |
| Histoplasma capsulatum | 0.03 - 1.0 |
| Blastomyces dermatitidis | 0.03 - 1.0 |
| Coccidioides immitis | 0.03 - 1.0 |
Amphotericin B MIC values are generally reported for a large number of clinical isolates and can vary. The provided range is a general representation of its potent activity.
Mechanism of Action
This compound
The mechanism of action for this compound has not been elucidated in the available literature. As a macrolide, it is a member of a large class of compounds with diverse biological activities, but its specific antifungal target remains unknown.
Amphotericin B
Amphotericin B's mechanism of action is well-documented. It is a polyene antifungal that binds with high affinity to ergosterol, a primary sterol component of the fungal cell membrane. This binding disrupts the membrane's integrity by forming pores or channels. The consequence of this is the leakage of essential intracellular components, such as ions (K+, Na+, H+) and small molecules, which ultimately leads to fungal cell death. While it has a higher affinity for ergosterol, it can also bind to cholesterol in mammalian cell membranes, which is the basis for its toxicity.
Caption: Mechanism of Action of Amphotericin B
Experimental Protocols
The in vitro susceptibility data presented in this guide are typically determined using standardized methods, such as the broth microdilution assay. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Antifungal Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungus.
-
Preparation of Antifungal Agent: The antifungal agent is serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: The fungal isolate to be tested is grown on an appropriate agar medium. A suspension of the fungal cells is then prepared in a sterile saline solution and adjusted to a standardized turbidity, which corresponds to a specific cell density.
-
Inoculation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing no fungus) are also included.
-
Incubation: The inoculated microtiter plate is incubated at a specific temperature (typically 35°C) for a defined period (e.g., 24-48 hours).
-
Reading of Results: After incubation, the plate is examined visually or with a spectrophotometer to determine the lowest concentration of the antifungal agent that inhibits visible growth of the fungus. This concentration is the MIC.
Caption: Broth Microdilution Workflow
Conclusion
Amphotericin B remains a potent, broad-spectrum antifungal agent with a well-understood mechanism of action. This compound is a macrolide with demonstrated in vitro activity against S. cerevisiae and C. albicans, but a significant lack of further data, including its mechanism of action and activity against a wider range of clinically relevant fungi, prevents a thorough comparative analysis with established antifungals like Amphotericin B. Further research is imperative to determine the potential of this compound as a therapeutic agent.
References
The Intricate Dance of Structure and Activity: A Comparative Guide to Sch725674 Analogs in ERK Inhibition
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of kinase inhibitors is paramount in the quest for more potent and selective therapeutics. This guide provides a comprehensive comparison of the performance of Sch725674 (also known as SCH772984), a potent and selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), and its analogs. By examining experimental data and detailed methodologies, we aim to illuminate the structural nuances that govern their inhibitory activity.
This compound has garnered significant attention due to its unique dual mechanism of action, acting as both an ATP-competitive and a non-competitive inhibitor.[1] This leads to a profound and sustained suppression of the ERK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is often dysregulated in cancer.[1] The development of analogs has been focused on improving pharmacokinetic properties and exploring novel interactions within the kinase domain.
Performance Comparison of ERK Pathway Inhibitors
While a comprehensive, publicly available SAR table for a series of direct this compound analogs with systematic structural modifications is limited, we can draw valuable insights from the optimization of other potent ERK1/2 inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of prominent ERK pathway inhibitors, including this compound, against various cancer cell lines and in biochemical assays. Lower IC50 values indicate higher potency. It is important to note that these values can vary depending on the cell line and experimental conditions.
| Inhibitor Target | Inhibitor | Cell Line/Assay | IC50 (nM) |
| ERK | This compound (SCH772984) | A375 (BRAF V600E) | 135 |
| H727 Parental | 135 | ||
| H727/SCH Resistant | >1000 | ||
| ERK1 (biochemical) | 4 [2] | ||
| ERK2 (biochemical) | 1 [2] | ||
| MK-8353 (SCH900353) | ERK1 (biochemical) | 4 [3] | |
| ERK2 (biochemical) | 1 [3] | ||
| Ulixertinib (BVD-523) | H727/MEK | - | |
| Ravoxertinib (GDC-0994) | ERK1 (biochemical) | 6.1 | |
| ERK2 (biochemical) | 3.1 | ||
| A375 (BRAF V600E) | 86 | ||
| MEK | Trametinib | - | - |
| Selumetinib | - | - | |
| RAF | Vemurafenib | A375 (BRAF V600E) | 173 |
| A375 Resistant | 39,378 |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of SAR data, detailed experimental protocols are crucial. Below are methodologies for key assays used in the characterization of this compound and its analogs.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ERK1 or ERK2.
Materials:
-
Purified recombinant ERK1 or ERK2 enzyme
-
Kinase substrate (e.g., myelin basic protein)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
Test compounds (this compound analogs)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, ERK enzyme, and the kinase substrate.
-
Inhibitor Addition: Add the diluted test compounds or vehicle control (e.g., DMSO) to the wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a detection reagent like ADP-Glo™.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Western Blot Analysis for Phospho-ERK (p-ERK) and Total ERK
This cellular assay assesses the ability of inhibitors to block the phosphorylation of ERK in cells, a key indicator of pathway inhibition.
Materials:
-
Cancer cell lines (e.g., A375, HCT116)
-
Cell culture medium and supplements
-
Test compounds (this compound analogs)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluence and treat with various concentrations of the test compounds for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the same membrane can be stripped and re-probed for total ERK.
-
Data Analysis: Perform densitometry to quantify the band intensities. Normalize the p-ERK signal to the total ERK signal for each sample.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the inhibitors on cell proliferation and viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Cell culture medium
-
Test compounds (this compound analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Compound Treatment: After allowing the cells to adhere, treat them with a range of concentrations of the test compounds.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizing the Molecular Landscape
To better understand the context of this compound's action and the experimental processes, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition by the SCH772984 Compound Attenuates In Vitro and In Vivo Inflammatory Responses and Prolongs Survival in Murine Sepsis Models [mdpi.com]
- 3. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Antifungal Resistance: A Comparative Analysis of Sch725674 and Azoles
For Immediate Release
In the landscape of antifungal drug development, understanding the potential for cross-resistance between different classes of therapeutic agents is paramount for researchers, scientists, and drug development professionals. This guide provides a comparative overview of the macrolide antifungal Sch725674 and the widely used azole class of antifungals, with a focus on the principles of cross-resistance and the experimental methodologies required for its evaluation.
Introduction to this compound and Azole Antifungals
This compound is an antifungal compound classified as a macrolide.[1][2] Its precise mechanism of action is not as extensively characterized in publicly available literature as that of the azoles. In contrast, azole antifungals, such as fluconazole, itraconazole, and voriconazole, are well-established inhibitors of the enzyme lanosterol 14α-demethylase (also known as Erg11p or CYP51).[3] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[3]
The fundamental difference in the chemical class and likely mechanism of action between this compound (a macrolide) and the azoles has significant implications for cross-resistance. Cross-resistance typically arises when a single resistance mechanism confers insensitivity to multiple drugs, often those within the same class that share a common target.
Potential for Cross-Resistance: A Mechanistic Perspective
Given that this compound is not an azole, the common mechanisms of azole resistance are less likely to confer resistance to this macrolide. The primary mechanisms of azole resistance include:
-
Target Site Modification: Mutations in the ERG11 gene can alter the structure of the lanosterol 14α-demethylase enzyme, reducing the binding affinity of azole drugs.[3]
-
Overexpression of the Target Enzyme: Increased production of Erg11p can effectively titrate the azole drug, requiring higher concentrations to achieve a therapeutic effect.
-
Efflux Pump Upregulation: Fungal cells can actively transport azole drugs out of the cell through the overexpression of efflux pump proteins, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporter families.[3]
Cross-resistance between this compound and azoles would most likely occur if a resistance mechanism is not specific to a single drug class. For instance, the upregulation of a broad-spectrum efflux pump that is capable of transporting both macrolides and azoles could theoretically lead to reduced susceptibility to both compounds. However, without specific experimental data, this remains a hypothetical consideration.
Experimental Data on Antifungal Activity
Published data on the antifungal activity of this compound is limited. One study reported its minimum inhibitory concentrations (MICs) against specific fungal strains.[1][2] The table below summarizes this data and provides a template for how a comparative cross-resistance study would be presented.
| Antifungal Agent | Fungal Species | Strain | MIC (µg/mL) |
| This compound | Saccharomyces cerevisiae | PM503 | 8[1][2] |
| Candida albicans | C43 | 32[1][2] | |
| Fluconazole | Candida albicans | ATCC 90028 | Data Not Available |
| Azole-Resistant C. albicans | (e.g., with ERG11 mutation) | Data Not Available | |
| This compound | Azole-Resistant C. albicans | (e.g., with ERG11 mutation) | Data Not Available |
This table includes available data for this compound and illustrates how data from a cross-resistance study with an azole would be structured. "Data Not Available" indicates where experimental results from such a study would be populated.
Experimental Protocols for Assessing Cross-Resistance
To definitively determine the cross-resistance profile between this compound and azoles, a series of in vitro susceptibility tests would be required. The following outlines a standard experimental protocol based on the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Antifungal Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
1. Preparation of Antifungal Stock Solutions:
- This compound and the comparator azole(s) (e.g., fluconazole, voriconazole) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.
2. Inoculum Preparation:
- The fungal isolate to be tested (e.g., Candida albicans) is cultured on an appropriate agar medium, such as Sabouraud Dextrose Agar, to ensure purity and viability.
- A suspension of the fungal cells is prepared in sterile saline and adjusted to a standardized turbidity, corresponding to a specific cell density (e.g., 0.5 McFarland standard).
3. Assay Plate Preparation:
- A series of two-fold serial dilutions of each antifungal agent is prepared in a 96-well microtiter plate using a standardized growth medium, such as RPMI-1640.
- Each well will contain a final volume of the diluted antifungal agent.
4. Inoculation and Incubation:
- The standardized fungal inoculum is diluted in the growth medium and added to each well of the microtiter plate.
- The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (typically 24 to 48 hours).
5. Determination of MIC:
- Following incubation, the plates are examined visually or with a spectrophotometer to assess fungal growth.
- The MIC is recorded as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to a drug-free control well.
To assess cross-resistance, this protocol would be performed in parallel using a panel of fungal strains with well-characterized resistance mechanisms to azoles (e.g., strains with known ERG11 mutations or efflux pump overexpression) alongside susceptible wild-type strains.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for determining cross-resistance and the signaling pathway targeted by azole antifungals.
References
Unveiling the Antifungal Potential: A Comparative Analysis of Sch725674 in a Murine Candidiasis Model
For Immediate Release
This guide provides a comparative analysis of the investigational antifungal agent Sch725674 against established treatments, posaconazole and caspofungin, in the context of a murine model of disseminated candidiasis. While in vivo efficacy data for this compound is not publicly available, this document summarizes its known in vitro activity and presents a comprehensive overview of the in vivo performance of comparator drugs, offering a valuable resource for researchers, scientists, and drug development professionals in the field of antifungal therapeutics.
Executive Summary
Disseminated candidiasis remains a significant cause of morbidity and mortality, particularly in immunocompromised patient populations. The continuous search for novel antifungal agents with improved efficacy and safety profiles is therefore of paramount importance. This compound, a macrolide antifungal, has demonstrated in vitro activity against Candida albicans. However, a critical gap exists in the understanding of its in vivo efficacy. This guide bridges this gap by presenting a detailed comparison with two widely used antifungal agents, posaconazole (a triazole) and caspofungin (an echinocandin), for which extensive in vivo data in murine candidiasis models are available.
In Vitro Antifungal Activity
This compound has been identified as a macrolide compound isolated from an Aspergillus sp. culture. In vitro studies have demonstrated its inhibitory activity against key fungal pathogens.
| Compound | Organism | MIC (µg/mL) |
| This compound | Saccharomyces cerevisiae | 8[1][2] |
| This compound | Candida albicans | 32[1][2] |
In Vivo Efficacy of Comparator Antifungal Agents
In contrast to this compound, the in vivo efficacy of posaconazole and caspofungin has been well-documented in murine models of disseminated candidiasis. These studies provide crucial benchmarks for the evaluation of new antifungal candidates.
Survival Studies
The primary endpoint in many in vivo antifungal studies is the survival of the infected host. Both posaconazole and caspofungin have demonstrated a significant improvement in survival rates compared to untreated controls.
| Compound | Dose | Mouse Model | Survival Rate (%) | Study Duration (Days) |
| Posaconazole | 50 mg/kg/day | Immunosuppressed | Significantly prolonged survival[3][4] | Not specified |
| Caspofungin | 1, 2, 4, 8 mg/kg/day | Juvenile | 100[5] | 28[5] |
| Amphotericin B (Control) | 1 mg/kg/day | Juvenile | 100[5] | 28[5] |
| Vehicle Control | - | Juvenile | 0 (100% mortality by day 11)[5] | 28[5] |
Fungal Burden Reduction
A key secondary endpoint is the reduction of fungal burden in target organs, most commonly the kidneys. This provides a quantitative measure of the antifungal agent's ability to clear the infection.
| Compound | Dose | Mouse Model | Organ | Fungal Burden Reduction (log CFU/g or CFU/kidney) |
| Posaconazole | 50 mg/kg/day | Immunosuppressed | Kidneys, Spleen | Significant reduction compared to control[3] |
| Caspofungin | 1 mg/kg | Juvenile | Kidneys | 2.46 log CFU/g reduction vs. vehicle[5] |
| 2 mg/kg | Juvenile | Kidneys | 3.12 log CFU/g reduction vs. vehicle[5] | |
| 4 mg/kg | Juvenile | Kidneys | 3.53 log CFU/g reduction vs. vehicle[5] | |
| 8 mg/kg | Juvenile | Kidneys | 3.64 log CFU/g reduction vs. vehicle[5] | |
| Amphotericin B (Control) | 1 mg/kg/day | Juvenile | Kidneys | 1.7 log CFU/g reduction vs. vehicle[5] |
Experimental Protocols
Standardized and reproducible experimental protocols are essential for the evaluation of antifungal efficacy. The following provides a detailed methodology for a typical murine model of disseminated candidiasis.
Murine Model of Disseminated Candidiasis
1. Animal Model:
-
Species: Male or female BALB/c or ICR (CD-1) mice.
-
Age: 4-6 weeks.
-
Immunosuppression (optional but common for severe infection models): Cyclophosphamide (e.g., 200 mg/kg intraperitoneally) and/or 5-fluorouracil (e.g., 150 mg/kg intravenously) administered prior to or on the day of infection to induce neutropenia.[3]
2. Fungal Strain and Inoculum Preparation:
-
Organism: Candida albicans (e.g., SC5314 strain).
-
Culture: Grown overnight in a suitable broth medium (e.g., YPD broth) at 30°C with shaking.
-
Inoculum: Yeast cells are washed and resuspended in sterile saline or phosphate-buffered saline (PBS). The concentration is adjusted using a hemocytometer to the desired inoculum size (e.g., 1 x 10^5 CFU in 0.2 mL).[3]
3. Infection:
-
Mice are challenged via intravenous (i.v.) injection into the lateral tail vein with the prepared fungal inoculum.
4. Antifungal Treatment:
-
Treatment is typically initiated 24 to 48 hours post-infection.
-
The investigational compound (e.g., this compound) and comparator drugs (e.g., posaconazole, caspofungin) are administered at various doses and schedules (e.g., once or twice daily) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
5. Outcome Measures:
-
Survival: Monitored daily for a predefined period (e.g., 21-30 days).
-
Fungal Burden: At a specified time point (e.g., day 4 or 7 post-infection), mice are euthanized, and target organs (typically kidneys) are aseptically removed, weighed, and homogenized. Serial dilutions of the homogenates are plated on appropriate agar (e.g., Sabouraud Dextrose Agar) to determine the number of colony-forming units (CFU) per gram of tissue.[6]
Experimental Workflow
Caption: Experimental workflow for evaluating the in vivo efficacy of antifungal agents in a murine model of disseminated candidiasis.
Signaling Pathway of Comparator Drugs
The mechanisms of action of posaconazole and caspofungin are distinct, targeting different essential components of the fungal cell.
Caption: Simplified signaling pathways illustrating the mechanisms of action for posaconazole and caspofungin.
Conclusion
While this compound shows in vitro promise as an antifungal agent, the absence of in vivo efficacy data in a murine candidiasis model precludes a direct comparison with established therapies like posaconazole and caspofungin. The data presented for these comparator drugs highlight the significant survival benefit and fungal burden reduction that a successful antifungal candidate should aim to achieve. Further preclinical development of this compound, including comprehensive in vivo studies to determine its efficacy, pharmacokinetics, and safety profile, is essential to ascertain its potential as a future therapeutic option for disseminated candidiasis. This guide serves as a foundational resource for designing and interpreting such future studies.
References
- 1. Strain Differences Determine the Suitability of Animal Models for Noninvasive In Vivo Beta Cell Mass Determination with Radiolabeled Exendin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal models of endocrine disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrophilic, pro-drug analogues of T138067 are efficacious in controlling tumor growth in vivo and show a decreased ability to cross the blood brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes to Sch725674
Sch725674, a 14-membered macrolactone isolated from Aspergillus sp., has attracted significant attention from the synthetic community due to its unique structure and potential biological activity. Several distinct total syntheses of this natural product have been reported, each employing different strategic approaches to construct the challenging macrocyclic core and install the requisite stereocenters. This guide provides a comparative analysis of four prominent synthetic routes, offering insights into their efficiency, key transformations, and overall practicality for researchers in drug discovery and medicinal chemistry.
Comparison of Key Quantitative Metrics
The following table summarizes the key quantitative data for the different synthesis routes to this compound, allowing for a direct comparison of their overall efficiency.
| Synthetic Route | Starting Material | Longest Linear Sequence (Steps) | Overall Yield (%) | Key Features |
| Route A: Tartaric Acid Approach | Tartaric Acid | 12 | 2.6 | Enantiospecific, Ley's dithiaketalization, Boord olefination, Ring-closing metathesis.[1] |
| Route B: Dithiane Alkylation Approach | Commercially available chiral building blocks | 13 | Not explicitly stated in abstract | Enantioselective, Step-wise dithiane alkylation, Cross metathesis, Yamaguchi macrolactonization.[2][3] |
| Route C: Convergent Approach | (R)-1,2-epoxyheptane | Not explicitly stated in abstract | 6.6 | Convergent, Jacobsen hydrolytic kinetic resolution, Yamaguchi–Hirao alkynylation, Ring-closing metathesis.[4] |
| Route D: Pot-Economical Approach | Phosphate (S,S)-triene | 7 "pots" | Not explicitly stated in abstract | Asymmetric, Utilizes one-pot sequential transformations to minimize purifications.[5] |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic strategy, highlighting the key bond formations and strategic disconnections.
Caption: Synthetic workflow for Route A, starting from tartaric acid.
Caption: Convergent strategy of Route B using dithiane alkylation.
Caption: Convergent synthesis of this compound outlined in Route C.
Detailed Experimental Protocols
The following sections provide a generalized overview of the key experimental protocols employed in the synthesis of this compound. These are intended to be illustrative of the methodologies and should be supplemented with the detailed procedures found in the primary literature.
Key Experiment 1: Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful and widely used method for the formation of cyclic olefins, and it is a key macrocyclization step in both Route A and Route C for the synthesis of this compound.
General Procedure: To a solution of the acyclic diene precursor in a suitable solvent (e.g., degassed dichloromethane or toluene) at a concentration typically ranging from 0.1 to 10 mM, is added a solution of a ruthenium-based catalyst (e.g., Grubbs' first or second-generation catalyst, Hoveyda-Grubbs catalysts) in the same solvent. The reaction mixture is then stirred at a temperature ranging from room temperature to reflux, under an inert atmosphere (e.g., argon or nitrogen), for a period of 1 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched, often by the addition of ethyl vinyl ether, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired macrolactone.
Key Experiment 2: Yamaguchi Macrolactonization
The Yamaguchi macrolactonization is a highly effective method for the formation of large-ring lactones from the corresponding seco-acids, and it is the key cyclization step in Route B.[6][7][8][9]
General Procedure: To a solution of the hydroxy acid (seco-acid) in a non-polar solvent such as toluene, is added triethylamine, followed by 2,4,6-trichlorobenzoyl chloride at room temperature under an inert atmosphere. The resulting mixture is stirred for several hours to form the mixed anhydride. In a separate flask, a solution of 4-dimethylaminopyridine (DMAP) in the same solvent is prepared. The solution of the mixed anhydride is then added slowly via syringe pump to the refluxing solution of DMAP over an extended period (typically several hours) to maintain high dilution conditions, which favor intramolecular cyclization over intermolecular polymerization. After the addition is complete, the reaction mixture is stirred at reflux for an additional period. The reaction is then cooled to room temperature, diluted with a suitable organic solvent, and washed successively with aqueous acid, aqueous base, and brine. The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure. The crude macrolactone is then purified by column chromatography.
Key Experiment 3: Dithiane Alkylation
The use of dithiane chemistry, as highlighted in Route B, provides a robust method for carbon-carbon bond formation through the umpolung of a carbonyl group.
General Procedure: A solution of the dithiane-protected aldehyde in anhydrous tetrahydrofuran (THF) is cooled to a low temperature (typically -78 °C to -20 °C) under an inert atmosphere. A strong base, such as n-butyllithium, is then added dropwise to deprotonate the acidic proton of the dithiane, generating the corresponding lithiated dithiane anion. After stirring for a period to ensure complete formation of the anion, a solution of an electrophile (e.g., an alkyl halide or epoxide) in THF is added. The reaction mixture is stirred at low temperature for several hours before being allowed to warm to room temperature. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over an anhydrous salt, and concentrated in vacuo. The crude product is purified by column chromatography to yield the alkylated dithiane derivative.
Conclusion
The total synthesis of this compound has been successfully achieved through multiple, distinct synthetic strategies. The choice of a particular route will depend on the specific goals of the research program. The tartaric acid-based approach (Route A) offers an enantiospecific pathway from a readily available chiral pool starting material. The dithiane alkylation strategy (Route B) provides a convergent approach, which can be advantageous for the synthesis of analogues by modifying the constituent fragments. The convergent synthesis from (R)-1,2-epoxyheptane (Route C) boasts a high overall yield, making it an attractive option for producing larger quantities of the natural product. Finally, the pot-economical approach (Route D) prioritizes operational simplicity and efficiency by minimizing intermediate purifications, which could be highly beneficial for rapid library synthesis. Each of these routes showcases the power and versatility of modern organic synthesis in addressing complex molecular targets.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantiospecific Total Synthesis of Macrolactone Sch 725674 [agris.fao.org]
- 3. Item - Enantiospecific Total Synthesis of Macrolactone Sch 725674 - figshare - Figshare [figshare.com]
- 4. An enantioselective total synthesis of Sch-725674 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A Pot-Economical Approach to the Total Synthesis of Sch-725674 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yamaguchi (macrolactonization) [quimicaorganica.org]
- 7. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Yamaguchi Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
Benchmarking Dinaciclib's Cytotoxicity Against Known Anticancer Drugs
A Comparative Analysis for Researchers and Drug Development Professionals
The landscape of anticancer drug development is in constant evolution, with novel compounds continually emerging that offer new mechanisms of action and potential for improved therapeutic outcomes. One such compound of interest is Dinaciclib (formerly known as SCH 727965), a potent inhibitor of cyclin-dependent kinases (CDKs). This guide provides a comparative analysis of the cytotoxic effects of Dinaciclib against well-established anticancer drugs: doxorubicin, paclitaxel, and cisplatin. The information presented herein is intended to offer researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data to inform preclinical research and development strategies.
Executive Summary
Dinaciclib is an experimental drug that has demonstrated significant cytotoxic activity against a variety of cancer cell lines.[1][2] Its primary mechanism of action involves the inhibition of CDKs, which are crucial for the regulation of the cell cycle.[3][4][5] By targeting CDK1, CDK2, CDK5, and CDK9, Dinaciclib effectively halts cell cycle progression and induces apoptosis (programmed cell death) in cancer cells.[3][4][5] This guide benchmarks the in vitro cytotoxicity of Dinaciclib, as measured by the half-maximal inhibitory concentration (IC50), against the known anticancer agents doxorubicin, paclitaxel, and cisplatin across various cancer cell lines.
Comparative Cytotoxicity Data
The following tables summarize the IC50 values of Dinaciclib and the comparator drugs in different cancer cell lines as reported in various studies. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, exposure times, and assay methods.
| Dinaciclib (SCH 727965) | |||
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Pediatric Cancers | Various | Median: 7.5 | [6] |
| Ovarian Cancer | A2780 | 13.8 | [7] |
| Ovarian Cancer | OVCAR3 | 123.5 | [7] |
| Ovarian Cancer | SKOV-3 | 15 | [8] |
| Oral Squamous Cell Carcinoma | Ca9-22 | 12.5 | [9] |
| Oral Squamous Cell Carcinoma | OECM-1 | >25 | [9] |
| Oral Squamous Cell Carcinoma | HSC-3 | 25 | [9] |
| Neuroblastoma | Various | Low nM range | [10] |
| Clear Cell Renal Cell Carcinoma | Various | 5-16 | [10] |
| Cisplatin | |||
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Ovarian Cancer | A2780 | 6.1773 | [7] |
| Ovarian Cancer | OVCAR3 | 14.4656 | [7] |
| Ovarian Cancer | SKOV-3 | 6 | [8] |
| Non-small Cell Lung Cancer | A549 | 7.49 - 10.91 | [11] |
| Ovarian Cancer | 7 cell lines | 0.1 - 0.45 µg/ml | [12] |
| Doxorubicin | |||
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Prostate Cancer | PC3 | 2.64 µg/ml | [6] |
| Hepatocellular Carcinoma | Hep-G2 | 14.72 µg/ml | [6] |
| Colon Cancer | HCT116 | 24.30 µg/ml | [6] |
| Prostate Cancer | PC3 | 8.00 | [13] |
| Non-small Cell Lung Cancer | A549 | 1.50 | [13] |
| Cervical Cancer | HeLa | 1.00 | [13] |
| Prostate Cancer | LNCaP | 0.25 | [13] |
| Breast Cancer | AMJ13 | 223.6 µg/ml | [14] |
| Paclitaxel | |||
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Various | 8 cell lines | 2.5 - 7.5 | [3] |
| Ovarian Cancer | 7 cell lines | 0.4 - 3.4 | [12] |
| Breast Cancer | SK-BR-3 | Varies | [15] |
| Breast Cancer | MDA-MB-231 | 0.3 µM | [16] |
| Breast Cancer | T-47D | Varies | [15] |
Mechanism of Action: A Visual Overview
Dinaciclib's primary mechanism of action involves the inhibition of multiple cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression and transcription. This diagram illustrates the central role of CDKs in the cell cycle and how their inhibition by Dinaciclib leads to cell cycle arrest and apoptosis.
Experimental Protocols
The cytotoxicity data presented in this guide were primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the Sulforhodamine B (SRB) assay. Below are generalized protocols for these common cytotoxicity assays.
MTT Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Detailed Steps:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and drug treatment.
-
Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding cold trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates several times with water to remove the TCA.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add a Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at approximately 510-540 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the total cellular protein mass. Calculate the percentage of cell growth and plot a dose-response curve to determine the IC50 value.
Conclusion
Dinaciclib demonstrates potent cytotoxic activity against a broad range of cancer cell lines, often in the nanomolar range. While a direct head-to-head comparison with doxorubicin, paclitaxel, and cisplatin is limited by the variability in published studies, the available data suggests that Dinaciclib's efficacy is comparable to or, in some cases, superior to these established chemotherapeutic agents, particularly in certain cancer types. Its distinct mechanism of action as a CDK inhibitor presents a promising avenue for further investigation, both as a monotherapy and in combination with other anticancer drugs. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies to further elucidate the therapeutic potential of Dinaciclib.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthetic lethality of cyclin-dependent kinase inhibitor Dinaciclib with VHL-deficiency allows for selective targeting of clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. advetresearch.com [advetresearch.com]
- 15. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Sch725674: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Sch725674 must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, in line with established safety data.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be managed as hazardous waste from the point of generation through to its ultimate disposal. Adherence to personal protective equipment (PPE) guidelines, including the use of safety goggles, chemical-resistant gloves, and impervious clothing, is mandatory during all handling and disposal procedures[1].
Disposal Procedure
The primary directive for the disposal of this compound is to utilize an approved waste disposal plant[1]. Laboratory personnel should never dispose of this compound down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Clearly label all waste containers containing this compound as "Hazardous Waste."
-
Segregate this compound waste from other laboratory waste streams to prevent accidental mixing with incompatible materials. Strong acids/alkalis and strong oxidizing/reducing agents are incompatible with this compound[1].
Step 2: Containerization
-
Use only compatible, leak-proof containers for storing this compound waste.
-
Ensure containers are kept tightly sealed except when adding waste to prevent the release of vapors.
Step 3: Storage
-
Store waste containers in a cool, well-ventilated area designated for hazardous waste.
-
Keep containers away from direct sunlight and sources of ignition[1].
Step 4: Arrange for Professional Disposal
-
Contact a licensed hazardous waste disposal company to arrange for the collection and disposal of this compound.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) and any other relevant information about the waste.
Step 5: Spill Management
-
In the event of a spill, collect the spillage immediately[1].
-
Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Carefully collect the absorbent material and the spilled compound using non-sparking tools.
-
Place the collected waste into a labeled hazardous waste container for disposal.
Hazard and Disposal Summary
| Hazard Classification | GHS Hazard Statements | Disposal Requirement |
| Acute Oral Toxicity (Category 4) | H302: Harmful if swallowed[1] | Dispose of contents/container to an approved waste disposal plant[1]. |
| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life[1] | Avoid release to the environment[1]. |
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects[1] | Collect spillage[1]. |
Disposal Workflow
Caption: this compound Disposal and Spill Response Workflow.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Sch725674
For Immediate Use by Laboratory Personnel
This guide provides essential safety and logistical information for the handling of Sch725674, a potent kinase inhibitor. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and minimizing environmental contamination. This document outlines personal protective equipment (PPE) requirements, operational procedures for handling and storage, and a comprehensive disposal plan.
Hazard Identification and Risk Assessment
This compound is a chemical compound with biological activity. While specific occupational exposure limits have not been established for this compound, it should be handled as a potent and hazardous substance.[1] The primary routes of exposure are inhalation, skin contact, and ingestion. All personnel must be trained on the potential hazards and the procedures outlined in this guide before handling the compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed.[2] The following table summarizes the recommended PPE for handling this compound.
| Task | Recommended Personal Protective Equipment |
| Weighing and Preparing Solutions | Double chemotherapy-rated gloves, disposable gown, safety goggles with side shields, and a suitable respirator.[1] |
| Cell Culture and In Vitro Assays | Double gloves, lab coat or disposable gown, and safety glasses. Work should be performed in a biological safety cabinet (BSC). |
| In Vivo Studies | Double gloves, disposable gown, safety glasses, and a respirator if there is a risk of aerosol generation. |
| Waste Disposal | Double gloves, disposable gown, and safety goggles. |
Note: All PPE should be donned before handling this compound and removed in a designated area to prevent the spread of contamination. Hands should be washed thoroughly with soap and water after removing gloves.[3]
Operational and Disposal Plans
A clear and logical workflow is essential for the safe handling of this compound from receipt to disposal. The following diagram illustrates the key stages of this process.
Figure 1. A workflow diagram illustrating the key stages of handling and disposing of this compound.
Detailed Experimental Protocols
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] Recommended storage is at -20°C for the powder form.[1]
Preparation of Solutions:
-
All weighing and solution preparation must be conducted in a chemical fume hood or other ventilated enclosure to avoid the formation of dust and aerosols.[1]
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.
-
Clean and decontaminate all equipment and work surfaces with an appropriate solvent (e.g., alcohol) after use.[1]
Spill Management: In the event of a spill, the following procedure should be followed:
-
Evacuate the immediate area and restrict access.
-
Don the appropriate PPE, including a respirator.
-
For liquid spills, absorb the material with an inert absorbent material.
-
For solid spills, carefully scoop the material into a sealable container. Avoid creating dust.
-
Decontaminate the spill area with a suitable cleaning agent.
-
All materials used for cleanup should be disposed of as hazardous waste.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.
Waste Segregation and Collection:
| Waste Type | Container |
| Solid Waste (gloves, gowns, weigh boats, etc.) | Labeled, sealed plastic bag or container. |
| Liquid Waste (unused solutions, contaminated media) | Labeled, leak-proof, and chemically resistant container. |
| Sharps (needles, serological pipettes) | Puncture-resistant sharps container specifically for hazardous waste. |
Disposal Procedure:
-
Segregate Waste: At the point of generation, separate waste contaminated with this compound from other laboratory waste streams.
-
Label Containers: Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and any other required information.
-
Storage: Store waste containers in a designated and secure satellite accumulation area.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[4] Do not dispose of this compound down the drain or in the regular trash.
The following decision tree can assist in determining the correct disposal pathway for materials potentially contaminated with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
